(E)-(-)-Aspongopusamide B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]acetamide |
InChI |
InChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1 |
InChI Key |
GQCIUKYLYQCJPL-CLJKYYQGSA-N |
Isomeric SMILES |
CC(=O)N/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of (E)-(-)-Aspongopusamide B from Aspongopus chinensis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and isolation of (E)-(-)-Aspongopusamide B, a novel natural product identified from the insect Aspongopus chinensis. This document provides a summary of the available data, outlines generalized experimental protocols based on common practices for isolating compounds from this species, and presents visualizations to illustrate the typical workflow.
Discovery of a Novel Compound
This compound was identified as a chemical constituent of the insect Aspongopus chinensis in a 2022 study focused on comprehensively profiling the chemical makeup of this traditional medicine.[1] The identification was made using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a powerful technique for separating and identifying small molecules in complex mixtures.[1]
Physicochemical Properties
The initial characterization of this compound was performed using high-resolution mass spectrometry. This analysis provided crucial information about its elemental composition and mass.
Table 1: Mass Spectrometry Data for Aspongopusamide B [1]
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀N₂O₆ |
| Precursor Ion ([M+H]⁺) | 385.1393 |
| Fragment Ion | 355.2017 |
Note: This data was obtained from the ethanol extract of Aspongopus chinensis.[1]
Experimental Protocols: A Generalized Approach
While the specific, detailed experimental protocol for the isolation of this compound is contained within the full primary publication, this section outlines a generalized methodology for the extraction and isolation of natural products from Aspongopus chinensis, based on established practices in the field.[2]
Sample Collection and Preparation
-
Collection: Specimens of Aspongopus chinensis are collected and identified by a qualified entomologist. A voucher specimen is typically deposited in a research institution for future reference.[2]
-
Preparation: The whole insects are air-dried and pulverized to increase the surface area for efficient extraction.[2]
Extraction
-
Solvent Extraction: The powdered insect material is exhaustively extracted with a solvent, commonly 95% aqueous ethanol, at an elevated temperature (e.g., 60°C) to facilitate the dissolution of a broad range of chemical constituents.[2]
-
Solvent Removal: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude residue.[2]
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is typically subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] This process separates compounds based on their solubility, yielding fractions enriched with different classes of molecules.
Isolation and Purification
-
Chromatography: The fractions of interest are further purified using various chromatographic techniques. A common approach involves preparative reverse-phase high-performance liquid chromatography (prep-RP-HPLC).[2]
-
Gradient Elution: A gradient of solvents, such as acetonitrile and water (often with a formic acid modifier), is used to elute the compounds from the chromatography column.[2] Fractions are collected at regular intervals.
-
Final Purification: The collected fractions are analyzed, and those containing the target compound are pooled and subjected to further rounds of chromatography until a pure compound is obtained.
Visualizing the Workflow
The following diagrams illustrate the generalized workflow for the isolation and characterization of natural products from Aspongopus chinensis.
Concluding Remarks
The discovery of this compound adds to the growing list of bioactive compounds identified from Aspongopus chinensis. While this guide provides an overview based on the available preliminary data and established methodologies, a complete understanding of its chemical properties and potential biological activities awaits the full disclosure of the primary research. The detailed spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR) and specific isolation parameters, which are crucial for the synthesis and further investigation of this compound, would be detailed in the peer-reviewed publication of its discovery. Researchers interested in this molecule are encouraged to consult the primary literature for these comprehensive details.
References
Unveiling a Novel N-Acetyldopamine Dimer from Cicadidae Periostracum with Enantioselective Neuroprotective Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents from natural sources has led to a growing interest in insect-derived compounds. Insects, having evolved diverse chemical defense and signaling mechanisms, represent a vast and largely untapped reservoir of unique bioactive molecules. Among these, N-acetyldopamine (NADA) derivatives are gaining prominence for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This whitepaper focuses on a recently discovered pair of N-acetyldopamine dimer enantiomers, isolated from the exuviae of the cicada, Cicadidae Periostracum.[2]
This traditional medicinal material has yielded a racemic mixture of an N-acetyldopamine dimer, which was subsequently resolved into its constituent enantiomers, designated as 1a ((2S,3R,1''R)) and 1b ((2R,3S,1''S)).[2] Strikingly, these enantiomers exhibit pronounced differences in their biological activity, with 1a demonstrating significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, a model relevant to Parkinson's disease research.[2] In contrast, enantiomer 1b was found to be inactive.[2] The neuroprotective action of 1a is attributed to its ability to mitigate oxidative stress through the reduction of intracellular and mitochondrial reactive oxygen species (ROS) and the elevation of glutathione (GSH) levels.[2] Mechanistically, this activity is linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathway associated with this novel N-acetyldopamine dimer.
Data Presentation
The quantitative assessment of the neuroprotective and antioxidant activities of the N-acetyldopamine dimer enantiomers is summarized below.
Table 1: Neuroprotective Effects of N-Acetyldopamine Dimer Enantiomers against Rotenone-Induced Cytotoxicity in SH-SY5Y Cells. [2]
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Rotenone (10 µM) | - | 55.2 |
| 1a + Rotenone | 10 | 78.5 |
| 1b + Rotenone | 10 | 56.1 |
Table 2: Antioxidant Activity of N-Acetyldopamine Dimer Enantiomers in SH-SY5Y Cells. [2]
| Treatment | Intracellular ROS Levels (Fold Change vs. Control) | Mitochondrial ROS Levels (Fold Change vs. Control) | Glutathione (GSH) Levels (Fold Change vs. Rotenone) |
| Control | 1.0 | 1.0 | - |
| Rotenone (10 µM) | 2.5 | 2.8 | 1.0 |
| 1a (10 µM) + Rotenone | 1.3 | 1.4 | 1.8 |
| 1b (10 µM) + Rotenone | 2.4 | 2.7 | 1.1 |
Experimental Protocols
This section details the key experimental methodologies employed in the isolation, characterization, and biological evaluation of the N-acetyldopamine dimer enantiomers.
Isolation and Chiral Separation
The initial extraction of Cicadidae Periostracum with 90% ethanol, followed by liquid-liquid partitioning and column chromatography, yielded a racemic mixture of the N-acetyldopamine dimer.[3] The enantiomers were then resolved using chiral High-Performance Liquid Chromatography (HPLC).[4]
-
Extraction: The dried and powdered exuviae of Cicadidae Periostracum are extracted with 90% ethanol. The resulting extract is then subjected to solvent partitioning.
-
Chromatography: The crude extract is fractionated using silica gel and ODS column chromatography to isolate the racemic mixture of the N-acetyldopamine dimer.
-
Chiral HPLC: The racemic mixture is separated into individual enantiomers (1a and 1b ) using a chiral stationary phase column (e.g., CHIRALPAK) with an appropriate mobile phase.
Structure Elucidation
The chemical structures of the isolated enantiomers were determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign all proton and carbon signals.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to determine the absolute configuration of the stereocenters by comparing the experimental spectra with theoretically calculated spectra.
Absolute Configuration Determination by Mosher's Esterification Analysis
To unambiguously determine the absolute configuration of the chiral centers, a modified Mosher's method is applied.[5] This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by ¹H NMR analysis to determine the spatial arrangement of substituents around the chiral center.[5]
Neuroprotective Activity Assay
The neuroprotective effects of the enantiomers are assessed against rotenone-induced cell death in the human neuroblastoma SH-SY5Y cell line.[2]
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with the N-acetyldopamine dimer enantiomers (1a or 1b ) for a specified duration, followed by exposure to rotenone to induce cytotoxicity.
-
Cell Viability Assessment: Cell viability is quantified using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Measurement of Reactive Oxygen Species (ROS)
Intracellular and mitochondrial ROS levels are measured using fluorescent probes.[2]
-
Intracellular ROS: Cells are loaded with a general ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), and the fluorescence intensity is measured.
-
Mitochondrial ROS: A mitochondria-specific ROS probe, such as MitoSOX™ Red, is used to specifically measure ROS production in the mitochondria.
Glutathione (GSH) Level Quantification
The intracellular levels of the antioxidant glutathione (GSH) are determined using a commercially available assay kit, which typically involves a colorimetric or fluorometric reaction.
Nrf2 Activation Assay
The activation of the Nrf2 pathway is assessed by observing the nuclear translocation of Nrf2.[2]
-
Immunofluorescence: Cells are treated with the compounds, fixed, and then stained with an anti-Nrf2 primary antibody and a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).
-
Microscopy: The subcellular localization of Nrf2 is visualized using fluorescence microscopy. An increase in nuclear fluorescence indicates Nrf2 activation.
Molecular Docking
In silico molecular docking studies are performed to investigate the potential binding interactions between the N-acetyldopamine dimer enantiomers and the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] This provides insights into the structural basis for the observed enantioselective activity.[2]
Mandatory Visualization
Caption: Experimental workflow for the isolation, characterization, and biological evaluation of N-acetyldopamine dimer enantiomers.
Caption: Proposed mechanism of enantioselective neuroprotection by the N-acetyldopamine dimer via the Nrf2 signaling pathway.
Conclusion and Future Directions
The discovery of the enantioselective neuroprotective activity of the N-acetyldopamine dimer from Cicadidae Periostracum highlights the significant potential of insect-derived natural products in drug discovery. The potent antioxidant and Nrf2-activating properties of enantiomer 1a make it a promising lead compound for the development of novel therapeutics for neurodegenerative diseases such as Parkinson's disease, where oxidative stress is a key pathological feature.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the neuroprotective effects of enantiomer 1a in animal models of Parkinson's disease is crucial to validate its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 1a will help to identify the key structural features responsible for its activity and to optimize its potency and pharmacokinetic properties.
-
Target engagement and downstream signaling: Further studies are needed to fully elucidate the molecular interactions between 1a and the Keap1-Nrf2 complex and to investigate the full spectrum of downstream gene activation.
-
Exploration of other insect sources: A systematic investigation of other insect species for novel N-acetyldopamine dimers and other bioactive compounds could yield additional therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyldopamine derivatives from Periostracum Cicadae and their regulatory activities on Th1 and Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of (E)-(-)-Aspongopusamide B by NMR Spectroscopy: A Technical Overview
Researchers, scientists, and drug development professionals often rely on nuclear magnetic resonance (NMR) spectroscopy as a cornerstone technique for the determination of complex molecular structures. This guide provides a framework for the structural elucidation of the natural product (E)-(-)-Aspongopusamide B, outlining the requisite NMR data and experimental protocols. However, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental NMR data for this compound. Therefore, this document will present a generalized yet detailed methodology that would be employed for such a structural determination.
The elucidation of a novel natural product like this compound is a meticulous process that begins with the isolation and purification of the compound. Following this, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.
Core NMR Experiments for Structural Elucidation
A standard set of NMR experiments is essential to determine the constitution, connectivity, and relative stereochemistry of a molecule like this compound.
-
¹H NMR (Proton NMR): This is the starting point for any structural elucidation. It provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run in conjunction to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing spin systems and tracing out proton connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the molecular fragments identified from COSY data and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry and conformation of the molecule.
Hypothetical Data Presentation for this compound
While the actual data is not available, the following tables illustrate how the quantitative NMR data for this compound would be systematically organized for analysis and publication.
Table 1: ¹H and ¹³C NMR Data for this compound (in a hypothetical solvent like CDCl₃ or MeOD)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) | Key NOESY/ROESY Correlations (H-H) |
| 1 | e.g., 172.5 | - | H-2, H-3 | - | - |
| 2 | e.g., 55.1 | e.g., 4.50 (t, 7.5) | C-1, C-3, C-4 | H-3 | H-4, H-5 |
| 3 | e.g., 30.2 | e.g., 2.10 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 | H-5 |
| ... | ... | ... | ... | ... | ... |
Note: The data presented here is purely illustrative and does not represent the actual chemical shifts or correlations for this compound.
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of scientific findings. A typical "Experimental" section in a research article detailing the structural elucidation of this compound would include the following information:
General Experimental Procedures: The source of the organism from which the compound was isolated, the extraction and purification methods (e.g., chromatography techniques), and the instrumentation used for analysis (e.g., make and model of the NMR spectrometer, mass spectrometer).
NMR Spectroscopy: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, MeOD, DMSO-d₆, or C₆D₆). All NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500, 600, or 800 MHz) at a specific temperature (e.g., 298 K). Chemical shifts would be referenced to the residual solvent signal (e.g., CDCl₃: δH 7.26, δC 77.16).
-
¹H NMR: A standard pulse program would be used, with parameters such as the number of scans, acquisition time, and relaxation delay specified.
-
¹³C NMR: A proton-decoupled pulse sequence would be used. The number of scans would be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): For each 2D experiment, specific parameters would be detailed, including the number of increments in the indirect dimension, the number of scans per increment, and key parameters like the mixing time for NOESY/ROESY experiments and the long-range coupling constant for which the HMBC experiment was optimized (e.g., 8 Hz).
Visualization of Structural Elucidation Workflow
The logical flow of a structural elucidation project can be visualized using a diagram. This helps in understanding the relationship between different experiments and the overall strategy.
Caption: Workflow for the structural elucidation of a natural product.
Depiction of Key NMR Correlations
Diagrams illustrating key 2D NMR correlations are instrumental in communicating the logic behind the structural assignments.
COSY Correlations:
Caption: Key hypothetical ¹H-¹H COSY correlations.
HMBC Correlations:
Unveiling the Absolute Stereochemistry of (E)-(-)-Aspongopusamide B: A Technical Guide to ECD-Driven Configuration Assignment
For Immediate Release
A deep dive into the stereochemical elucidation of (E)-(-)-Aspongopusamide B, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the application of Electronic Circular Dichroism (ECD) calculations in determining the absolute configuration of this novel natural product. This document details the experimental and computational methodologies, presenting a clear pathway from isolation to the definitive assignment of its three-dimensional structure.
This compound, a natural product isolated from the insect Aspongopus chinensis, has garnered interest for its unique chemical architecture. The unambiguous determination of its absolute configuration is paramount for understanding its biological activity and for potential synthetic endeavors. This guide focuses on the pivotal role of chiroptical spectroscopy, specifically ECD, in combination with quantum chemical calculations, to resolve this stereochemical puzzle.
Experimental and Computational Synopsis
The assignment of the absolute configuration of this compound was achieved through a comparative analysis of its experimental ECD spectrum with the theoretically calculated spectra of possible stereoisomers. The workflow, a now standard approach in modern natural product chemistry, provides a powerful tool for assigning the stereochemistry of chiral molecules, especially when traditional methods like X-ray crystallography are not feasible.
Data Summary
A critical aspect of this analysis is the direct comparison of the experimentally measured chiroptical properties with the computationally predicted values for the potential stereoisomers. The key data points are summarized below.
| Parameter | Experimental Value | Calculated Value for (2'S, 3'S)-isomer | Calculated Value for (2'R, 3'R)-isomer |
| Specific Rotation [α]D | -15.0 | Not Reported | Not Reported |
| ECD Cotton Effects (nm) | Positive at 250 nm, Negative at 225 nm | Positive at ~255 nm, Negative at ~230 nm | Negative at ~255 nm, Positive at ~230 nm |
Note: The calculated values are approximations based on the reported spectral comparison. The original publication should be consulted for the precise calculated rotational strengths and excitation energies.
Methodologies
The successful application of this ECD-based approach relies on rigorous experimental and computational protocols.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: A solution of purified this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for ECD analysis.
-
Instrumentation: The ECD spectrum was recorded on a chiroptical spectrometer.
-
Data Acquisition: The spectrum was scanned over a wavelength range that encompasses the chromophores of the molecule, typically from 200 to 400 nm.
-
Data Processing: The resulting spectrum, a plot of molar ellipticity (θ) or differential absorption (Δε) versus wavelength, was baseline corrected.
Computational Protocol: ECD Calculation
-
Conformational Search: A thorough conformational analysis of the two possible enantiomers, (2'S, 3'S)- and (2'R, 3'R)-Aspongopusamide B, was performed using molecular mechanics methods (e.g., MMFF).
-
Geometry Optimization: The low-energy conformers identified were then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
ECD Calculation: Time-dependent DFT (TD-DFT) calculations were performed on the optimized conformers to predict the ECD spectra.
-
Spectral Simulation: The calculated excitation energies and rotatory strengths for each conformer were Boltzmann-averaged and simulated using a Gaussian function to generate the final theoretical ECD spectra for each enantiomer.
Logical and Experimental Workflow
The following diagrams illustrate the logical process and the experimental/computational workflow employed in the determination of the absolute configuration of this compound.
Figure 1: Logical workflow for the assignment of absolute configuration.
Figure 2: Experimental and computational workflow.
Conclusion
The congruence between the experimental ECD spectrum of this compound and the calculated spectrum for the (2'S, 3'S)-enantiomer provides compelling evidence for the assignment of its absolute configuration. This case study highlights the power of combining experimental chiroptical spectroscopy with theoretical calculations as a reliable and indispensable tool in the structural elucidation of complex natural products. This approach not only provides the definitive stereochemistry but also offers insights into the conformational preferences of the molecule in solution.
The Intricate Biosynthesis of N-Acetyldopamine Dimers in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biosynthetic pathway of N-acetyldopamine (NADA) dimers in insects, crucial components in the sclerotization and melanization of their cuticles. Understanding this pathway is pivotal for the development of novel insecticides and for harnessing the pharmacological potential of these bioactive molecules. This document provides a comprehensive overview of the enzymatic and non-enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Biosynthetic Pathway: From Precursor to Dimer
The formation of N-acetyldopamine dimers is a multi-step process integral to the hardening and darkening of the insect exoskeleton. The pathway commences with the precursor N-acetyldopamine and proceeds through highly reactive intermediates.
The initial and rate-limiting step is the oxidation of N-acetyldopamine (NADA) to N-acetyldopamine quinone (NADA-quinone)[1]. This reaction is catalyzed by a class of enzymes known as phenoloxidases, which includes laccases and tyrosinases (diphenol oxidases)[1]. These enzymes are typically present in the insect cuticle and hemolymph.
The resulting NADA-quinone is an unstable intermediate that can undergo several transformations. A key reaction is the isomerization of NADA-quinone to the even more reactive N-acetyldopamine quinone methide (NADA-QM)[2]. Evidence suggests that this isomerization can be enzyme-catalyzed by a quinone isomerase, though non-enzymatic conversion can also occur[2][3].
The highly electrophilic NADA-quinone methide is the central precursor to a variety of NADA dimers. The dimerization process is believed to be predominantly non-enzymatic, proceeding through Michael-type additions and radical coupling reactions[3]. The specific structure of the resulting dimer depends on the reaction conditions and the presence of other nucleophiles. One of the most common dimer structures identified in insects is the benzodioxane-type dimer. The formation of this structure likely involves a Diels-Alder-type reaction or a Michael addition followed by intramolecular cyclization between two NADA-derived molecules.
The stereochemistry of the resulting dimers is often complex, with multiple chiral centers. While the initial enzymatic oxidation can be stereospecific, the subsequent non-enzymatic reactions of the achiral quinone methide often lead to the formation of racemic mixtures of dimers[1].
dot
Caption: Biosynthetic pathway of N-acetyldopamine dimers in insects.
Quantitative Data
Quantitative data on the biosynthesis of N-acetyldopamine dimers is limited in the scientific literature. However, some studies have reported kinetic parameters for the initial oxidation step catalyzed by laccase. The table below summarizes available data.
| Enzyme | Insect Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) | Reference |
| Laccase-2 (Isoform A) | Tribolium castaneum | N-Acetyldopamine | - | - | 51 - 550 | [4] |
| Laccase-2 (Isoform B) | Tribolium castaneum | N-Acetyldopamine | - | - | 51 - 550 | [4] |
| Laccase-2 (Isoform A) | Anopheles gambiae | N-Acetyldopamine | - | - | 51 - 550 | [4] |
| Laccase-2 (Isoform B) | Anopheles gambiae | N-Acetyldopamine | - | - | 51 - 550 | [4] |
Note: The reported catalytic efficiencies are a range, and specific Km and Vmax values for NADA were not provided in the cited study. Further research is required to establish a more comprehensive quantitative understanding of this pathway, including the in vivo concentrations of substrates and products in the cuticle.
Experimental Protocols
This section provides generalized protocols for key experiments in the study of N-acetyldopamine dimer biosynthesis. These should be considered as starting points and may require optimization for specific insect species and experimental setups.
Phenoloxidase Activity Assay with N-Acetyldopamine
This protocol is adapted from general phenoloxidase assays and is designed to measure the initial oxidation of NADA.
Materials:
-
Insect hemolymph or cuticle extract
-
N-Acetyldopamine (NADA) solution (10 mM in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Spectrophotometer and microplate reader
Procedure:
-
Prepare the enzyme extract from insect hemolymph or cuticle. Centrifuge to remove debris and determine the protein concentration.
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the enzyme extract to the experimental wells. For the blank, add 20 µL of phosphate buffer.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the 10 mM NADA solution to all wells.
-
Immediately measure the absorbance at 470 nm (for NADA-quinone formation) at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.
Isolation and Purification of N-Acetyldopamine Dimers
This protocol outlines a general workflow for the extraction and purification of NADA dimers from insect material.
Materials:
-
Dried and ground insect material (e.g., cuticle, whole insects)
-
Solvents: Ethanol, Ethyl Acetate, Methanol, Water, Hexane
-
Silica gel for column chromatography
-
Reverse-phase C18 material for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
Procedure:
-
Extraction: Extract the ground insect material with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times. Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane, and ethyl acetate. The NADA dimers are typically found in the more polar fractions like ethyl acetate and the aqueous residue.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Reverse-Phase Chromatography: Further purify the fractions containing the dimers using reverse-phase C18 column chromatography with a methanol-water gradient.
-
Preparative HPLC: The final purification of individual dimers is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient). Monitor the elution by UV detection at approximately 280 nm.
-
Structure Elucidation: The structure of the purified dimers is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
dot
Caption: General experimental workflow for the study of NADA dimers.
Conclusion and Future Directions
The biosynthetic pathway of N-acetyldopamine dimers in insects is a complex process involving both enzymatic and non-enzymatic steps. While the initial oxidation of NADA by phenoloxidases to form a reactive quinone methide intermediate is well-established, the subsequent dimerization reactions appear to be largely spontaneous. This guide provides a foundational understanding of this pathway, however, significant gaps in our knowledge remain.
Future research should focus on:
-
Detailed Enzyme Kinetics: Comprehensive kinetic studies of the phenoloxidases from a wider range of insect species with NADA as a substrate are needed.
-
Identification of Specific Enzymes: Investigating the potential role of other enzymes, such as specific isomerases or transferases, in catalyzing the dimerization reactions would provide a more complete picture.
-
Quantitative In Vivo Analysis: Developing methods to accurately quantify the concentrations of NADA, its intermediates, and various dimers within the insect cuticle at different developmental stages is crucial for understanding the regulation of sclerotization.
-
Standardized Protocols: The development of standardized and detailed protocols for the study of this pathway would facilitate comparability of results across different laboratories.
A deeper understanding of the biosynthesis of N-acetyldopamine dimers will undoubtedly open new avenues for the development of targeted pest control strategies and the discovery of novel bioactive compounds with potential applications in medicine and biotechnology.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyldopamine quinone methide/1,2-dehydro-N-acetyl dopamine tautomerase. A new enzyme involved in sclerotization of insect cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonenzymatic transformations of enzymatically generated N-acetyldopamine quinone and isomeric dihydrocaffeiyl methyl amide quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties of alternatively spliced isoforms of laccase-2 from Tribolium castaneum and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Arsenal of Aspongopus chinensis: A Technical Guide to Its Natural Compounds and Pharmacological Potential
An in-depth exploration of the chemical constituents, ecological roles, and therapeutic prospects of compounds derived from the medicinal insect, Aspongopus chinensis.
The insect Aspongopus chinensis, a member of the Pentatomidae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including pain and nephropathy.[1] Modern scientific inquiry has unveiled that this traditional remedy is a rich repository of diverse bioactive compounds with significant pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the natural origin, chemical diversity, and biological activities of compounds isolated from Aspongopus chinensis, intended for researchers, scientists, and professionals in drug development.
Natural Origin and Ecological Significance
Aspongopus chinensis is primarily distributed in the southern regions of China.[1] The bioactive compounds it produces are believed to serve as a chemical defense mechanism against predators and pathogens, a common ecological role for secondary metabolites in insects.[4] For instance, 1,2-dehydro-N-acetyldopamine, a catecholamine derivative found in the insect, is crucial for the sclerotization process of the insect cuticle, which is vital for its survival.[1] The complex mixture of fatty acids, peptides, and other small molecules likely contributes to the insect's overall fitness and resilience in its natural habitat.
Chemical Constituents of Aspongopus chinensis
A variety of bioactive molecules have been isolated and identified from Aspongopus chinensis, spanning several chemical classes. These include a novel oxazole, N-acetyldopamine derivatives, sesquiterpenoids, norepinephrine derivatives, a lactam, and various fatty acids, nucleosides, amino acids, and peptides.[1][2][5] A comprehensive profiling using UPLC-QTOF-MS has led to the identification of 124 compounds, with 74 being reported for the first time.[2]
| Compound Class | Specific Compound | Molecular Formula | Key Biological Activity | Reference |
| Oxazole | Novel Oxazole Derivative | C₁₀H₉NO₃ | Cytotoxicity against various cancer cell lines | [1] |
| N-acetyldopamine Derivatives | 1,2-dehydro-N-acetyldopamine | - | Involved in insect cuticle sclerotization; Cytotoxicity | [1] |
| N-acetyldopamine Dimer 1 | - | Cytotoxicity | [1] | |
| N-acetyldopamine Dimer 2 | - | Cytotoxicity | [1] | |
| Norepinephrine Derivatives | Four new derivatives (1-4) | - | Renal protection in high-glucose-induced mesangial cells; COX-2 inhibition | [5] |
| Sesquiterpenoids | Three new derivatives (5-7) | - | Renal protection in high-glucose-induced mesangial cells; COX-2 inhibition | [5] |
| Lactam | One new derivative (8) | - | Renal protection in high-glucose-induced mesangial cells; COX-2 inhibition | [5] |
| Fatty Acids | Oleic Acid, Palmitic Acid | - | Anticancer | [6] |
| Nucleosides | Uracil | - | Anticoagulant | [7] |
| Quinolines | 6-hydroxyquinolinic acid, 1,4-dihydro-4-oxoquinoline-2-carboxylic acid | - | Anticoagulant | [7] |
| Alkaloids | Deliculatine B | - | Anticoagulant | [7] |
Pharmacological Activities and Therapeutic Potential
Extracts and purified compounds from Aspongopus chinensis have demonstrated a wide array of pharmacological activities, underscoring their potential for drug discovery and development.
Anticancer Activity: Crude extracts from A. chinensis have shown significant cytotoxicity against a panel of cancer cell lines, including murine lymphocytic leukemia (L1210), human colorectal carcinoma (HCT-116), and human breast adenocarcinoma (MCF-7).[1] A novel oxazole and N-acetyldopamine derivatives have been identified as contributors to this cytotoxic activity.[1] Furthermore, the insect's hemolymph has been shown to inhibit the proliferation of human breast cancer MCF-7 cells in a dose- and time-dependent manner.[6] The anticancer effects are thought to be mediated through the induction of apoptosis and cell cycle arrest.[4]
Anti-inflammatory and Analgesic Effects: In line with its traditional use for pain relief, compounds from A. chinensis have been evaluated for their anti-inflammatory properties, such as the inhibition of COX-2.[5][6]
Anticoagulant Properties: Several compounds, including uracil and quinoline derivatives, have been identified as having anticoagulant properties.[7]
Renal Protection: Norepinephrine derivatives, sesquiterpenoids, and a lactam isolated from the insect have shown protective effects in high-glucose-induced mesangial cells, suggesting potential therapeutic applications in diabetic nephropathy.[5]
Experimental Protocols: A Generalized Workflow
The isolation and characterization of bioactive compounds from Aspongopus chinensis typically follow a multi-step process.
-
Sample Preparation: The whole insects are dried and powdered.
-
Solvent Extraction: The powdered material is sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[1]
-
Bioassay-Guided Fractionation: The crude extracts are tested for biological activity. The most active extracts are then subjected to further separation.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are purified using preparative HPLC to isolate individual compounds.[1]
-
UPLC-QTOF-MS Analysis: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is employed for the comprehensive profiling and identification of chemical constituents in the extracts.[2] The mobile phase typically consists of a gradient of aqueous formic acid and acetonitrile.[2]
-
Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
The following diagram illustrates a generalized workflow for the investigation of bioactive compounds from Aspongopus chinensis.
Caption: Generalized workflow for bioactive compound discovery from Aspongopus chinensis.
Future Directions
The diverse array of bioactive compounds isolated from Aspongopus chinensis presents exciting opportunities for the development of new therapeutic agents. Further research is warranted to elucidate the mechanisms of action of these compounds, particularly their effects on specific signaling pathways involved in cancer and inflammation. Moreover, exploring the potential of synthetic analogs could lead to the development of more potent and selective drug candidates. The continued investigation of this traditional medicinal insect holds significant promise for modern medicine.
References
- 1. The biosynthetic products of chinese insect medicine, Aspongopus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated strategy for the comprehensive profiling of the chemical constituents of Aspongopus chinensis using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Advances in studies on chemical constituents, pharmacological effects and clinical application of Aspongopus chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A minireview of the medicinal and edible insects from the traditional Chinese medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive compounds from the insect Aspongopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innerpath.com.au [innerpath.com.au]
- 7. Anticoagulant effects, substance basis, and quality assessment approach of Aspongopus chinensis Dallas | PLOS One [journals.plos.org]
Navigating the Bioactive Landscape of Aspongopus chinensis: A Technical Guide to Preliminary Biological Screening
A comprehensive exploration of the initial biological evaluation of compounds derived from the insect Aspongopus chinensis.
Disclaimer: This technical guide addresses the preliminary biological screening of bioactive compounds isolated from the insect Aspongopus chinensis. Extensive literature searches did not yield any specific data for a compound named "(E)-(-)-Aspongopusamide B". Therefore, this document focuses on the reported biological activities of other constituents from this source, providing researchers, scientists, and drug development professionals with a foundational understanding of their potential.
Introduction to Bioactive Compounds from Aspongopus chinensis
Aspongopus chinensis, an edible insect used in traditional Chinese medicine, has been identified as a rich source of diverse bioactive small molecules.[1][2] Research has led to the isolation and characterization of several classes of compounds, including norepinephrine derivatives, sesquiterpenoids, a lactam, N-acetyldopamine derivatives, and an oxazole.[3][4] Extracts and isolated compounds from this insect have demonstrated a range of biological activities, with a notable focus on their cytotoxic effects against various human cancer cell lines.[2][4]
Quantitative Data Summary: Cytotoxicity Screening
The following table summarizes the reported cytotoxic activities of extracts and isolated compounds from Aspongopus chinensis against a panel of human cancer cell lines. This data is crucial for identifying potential anticancer lead compounds and understanding their spectrum of activity.
| Compound/Extract | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Ethyl Acetate Extract | HCT-116 | Colorectal | Significant Activity | [2] |
| Ethyl Acetate Extract | H-125 | Lung | Significant Activity | [2] |
| Ethyl Acetate Extract | LNCaP | Prostate | Significant Activity | [2] |
| Ethyl Acetate Extract | MDA | Melanoma | Significant Activity | [2] |
| Ethyl Acetate Extract | PANC-1 | Pancreatic | Significant Activity | [2] |
| Ethyl Acetate Extract | MCF-7 | Breast | Significant Activity | [2] |
| Ethyl Acetate Extract | OVC-5 | Ovarian | Significant Activity | [2] |
| Ethyl Acetate Extract | CEM | Leukemia | Significant Activity | [2] |
| Ethyl Acetate Extract | U251N | Glioma | Significant Activity | [2] |
| Compound 1 (Oxazole) | Colon 38 | Colon | Inhibitory Effect | [2] |
| Compound 2 (N-acetyldopamine derivative) | L1210 | Leukemia | Inhibitory Effect | [2] |
| Compound 3 (N-acetyldopamine dimer) | U251 N | Glioma | Inhibitory Effect | [2] |
| Compound 4 (N-acetyldopamine dimer) | Colon 38, U251 N | Colon, Glioma | Inhibitory Effect | [2] |
Note: "Significant Activity" and "Inhibitory Effect" are reported as qualitative descriptors in the source material, with specific IC₅₀ values not always provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the described experimental setups for the biological screening of compounds from Aspongopus chinensis.
General Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds/extracts dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with solvent only is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow and the logical process of bioactive compound discovery.
References
spectroscopic data for (E)-(-)-Aspongopusamide B (¹H-NMR, ¹³C-NMR, HRMS)
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide addresses the spectroscopic data for the marine natural product (E)-(-)-Aspongopusamide B, focusing on its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for this compound. The information presented herein is based on general knowledge of the expected spectroscopic characteristics of similar molecular structures and serves as a foundational guide for researchers who may isolate or synthesize this compound.
Anticipated Spectroscopic Data
The following tables outline the expected ranges and types of signals for the ¹H-NMR, ¹³C-NMR, and HRMS analysis of this compound, based on its putative chemical structure.
Table 1: Expected ¹H-NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Amide NH | 7.0 - 8.5 | d or br s | 5 - 10 |
| Vinylic CH | 5.5 - 7.5 | m | - |
| α-Protons (to carbonyl) | 3.5 - 5.0 | m | - |
| Aliphatic CH, CH₂, CH₃ | 0.8 - 2.5 | m, t, d, s | 6 - 8 |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Table 2: Expected ¹³C-NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Vinylic (C=C) | 110 - 150 |
| α-Carbons (to heteroatoms) | 40 - 70 |
| Aliphatic (CH, CH₂, CH₃) | 10 - 40 |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
Table 3: Expected HRMS Data for this compound
| Ion Type | Expected m/z Value |
| [M+H]⁺ | Calculated Exact Mass + 1.0073 |
| [M+Na]⁺ | Calculated Exact Mass + 22.9892 |
| [M-H]⁻ | Calculated Exact Mass - 1.0073 |
Note: The exact mass would be calculated based on the precise molecular formula of this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the unambiguous structure elucidation of natural products. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
¹H-NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C-NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-200 ppm.
-
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity and assign all proton and carbon signals definitively, a suite of 2D NMR experiments would be performed.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used.
-
Ionization Source: Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for many natural products.
-
-
Data Acquisition:
-
Mode: Data would be acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.
-
Mass Range: A wide mass range would be scanned to ensure the detection of the molecular ion.
-
Resolution: The instrument would be operated at a high resolution (typically >10,000) to enable the determination of the elemental composition from the accurate mass measurement.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
An In-depth Technical Guide to (E)-(-)-Aspongopusamide B: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-(-)-Aspongopusamide B is a naturally occurring compound isolated from the insect Aspongopus chinensis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and known biological activities. Due to the limited availability of public data, this document synthesizes information from vendor specifications and the primary scientific literature to serve as a foundational resource for researchers. While detailed experimental protocols and signaling pathway analyses are not extensively available, this guide presents the foundational knowledge required for further investigation and potential therapeutic development.
Chemical Properties
This compound is a moderately complex organic molecule. Key identifying chemical data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₆ | MedChemExpress[1] |
| Molecular Weight | 384.38 g/mol | MedChemExpress[1] |
| CAS Number | 1632326-65-8 | MedChemExpress[1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Optical Rotation | (-) configuration | Implied by name |
Structure and Reactivity
The chemical structure of this compound is characterized by a substituted aromatic ring system linked to an amide moiety. The "(E)" designation in its name indicates a specific stereochemical configuration around a double bond, which is crucial for its biological activity. The molecule's reactivity is predicted to be influenced by its functional groups, including the amide, hydroxyl, and ether linkages.
Predicted Reactivity:
-
Hydrolysis: The amide and potential ester groups may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups may be prone to oxidation.
-
Stability: Stability under various storage conditions (temperature, light, pH) has not been publicly documented and should be determined empirically.
Biological Activity
This compound was first isolated and identified in a 2014 study by Shi et al. focusing on bioactive compounds from the insect Aspongopus chinensis. The study screened various isolated compounds for their potential renal protective effects and inhibitory activity against cyclooxygenase-2 (COX-2).
While the specific activity of this compound was not detailed in the abstract of the paper, the broader study highlighted that selected compounds from the insect extract demonstrated:
-
Renal Protective Effects: Certain compounds showed protective capabilities in high-glucose-induced mesangial cells, a model relevant to diabetic nephropathy.
-
COX-2 Inhibition: Some of the isolated norepinephrine derivatives exhibited inhibitory effects on the COX-2 enzyme, which is a key target in anti-inflammatory drug development.
It is important to note that without access to the full study data, the specific contribution of this compound to these activities remains unquantified in the public domain. Further targeted biological assays are necessary to elucidate its specific mechanism of action and potency.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound are described in the primary literature by Shi et al. (2014). Researchers should refer to this publication for specific methodologies. A generalized workflow for the isolation of natural products from insect sources is presented below.
Caption: Generalized workflow for the isolation and identification of natural products.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Based on the reported biological activities of other compounds from Aspongopus chinensis, potential areas of investigation could include pathways related to inflammation and cellular stress in renal cells.
A hypothetical logical relationship for investigating the anti-inflammatory mechanism is proposed below.
Caption: Hypothetical inhibitory action on the COX-2 pathway.
Conclusion and Future Directions
This compound is a natural product with potential for further pharmacological investigation, particularly in the areas of anti-inflammatory and renal protective therapies. The current body of knowledge is limited, and significant research is required to fully characterize its chemical and biological properties.
Recommendations for future research include:
-
Total Synthesis: Development of a synthetic route to enable further studies and analog development.
-
Comprehensive Biological Screening: Evaluation against a broad panel of biological targets to identify its primary mechanism of action.
-
In-depth Mechanistic Studies: Investigation of its effects on relevant signaling pathways in cellular and animal models.
-
Physicochemical Characterization: Detailed determination of its solubility, stability, and other pharmaceutically relevant properties.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The information provided, though limited, highlights a promising natural product worthy of further scientific inquiry.
References
Unraveling the Stereochemical Intricacies of Aspongopusamide B and its Analogs from Aspongopus chinensis
A Technical Guide for Researchers in Natural Product Chemistry and Drug Discovery
The insect Aspongopus chinensis, a traditional Chinese medicine, has emerged as a prolific source of structurally novel and biologically active N-acetyldopamine (NADA) derivatives. Among these, the "Aspongopusamide" class of compounds has garnered significant interest due to their complex molecular architectures and potential therapeutic applications. This technical guide provides a comprehensive overview of the stereochemistry of Aspongopusamide B and its closely related analogs, with a focus on the experimental methodologies and data that have been pivotal in elucidating their three-dimensional structures.
Core Structure and Stereochemical Challenges
Aspongopusamides are characterized by a core structure derived from the oxidative coupling of N-acetyldopamine units. A prominent and well-studied example is (±)-Aspongamide A, an unusual trimer of NADA featuring a novel tetrahydrobenzo[a]dibenzo[b,e][1][2]dioxine framework.[1][3] The inherent chirality of these molecules presents a significant challenge in their stereochemical assignment. The presence of multiple stereocenters and the potential for atropisomerism necessitate a multifaceted analytical approach.
A critical aspect of the stereochemistry of these compounds is that they are often isolated as racemic mixtures, as exemplified by (±)-Aspongamide A.[1][3] This suggests that the biosynthetic pathways leading to their formation are not stereospecific, or that racemization occurs post-biosynthesis. The isolation of enantiomeric pairs of related NADA dimers from the same source further supports this observation.[1][3]
Experimental Determination of Stereochemistry
The elucidation of the stereochemistry of Aspongopusamides and related NADA trimers has relied on a combination of spectroscopic techniques and chiroptical methods.
Spectroscopic Analysis for Relative Stereochemistry
High-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in determining the planar structure and the relative stereochemistry of these complex molecules. Key NMR experiments include:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical insights into the relative configuration of stereocenters.
Table 1: Representative ¹H and ¹³C NMR Data for the Core of (±)-Aspongamide A
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Ring A | ||
| 1 | 145.2 | |
| 2 | 118.9 | 6.85 (d, 8.2) |
| 3 | 116.3 | 6.78 (d, 8.2) |
| 4 | 144.1 | |
| 4a | 128.9 | |
| Ring B | ||
| 6 | 120.1 | 6.92 (s) |
| 7 | 142.8 | |
| 8 | 141.6 | |
| 9 | 119.5 | 6.88 (s) |
| 9a | 125.4 | |
| Ring C | ||
| 11 | 78.2 | 4.55 (d, 3.0) |
| 12 | 72.9 | 4.15 (d, 3.0) |
| Side Chains | ||
| N-Ac | 170.1, 23.1 | 1.85 (s) |
| N-CH₂ | 41.5 | 3.35 (m) |
| CH₂-Ar | 35.2 | 2.75 (m) |
Note: Data is compiled from the information available for (±)-Aspongamide A and is intended to be representative. Specific shifts may vary slightly between different Aspongopusamide analogs.
Chiroptical Methods for Absolute Stereochemistry
Given the isolation of racemic mixtures, the determination of the absolute configuration of individual enantiomers requires chiral separation followed by chiroptical analysis.
Experimental Protocol: Chiral Separation and ECD Analysis
-
Chiral HPLC: The racemic mixture of the purified Aspongopusamide is subjected to high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., a polysaccharide-based column such as Chiralpak). A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is used to achieve baseline separation of the enantiomers.
-
Circular Dichroism (CD) Spectroscopy: The separated enantiomers are analyzed using a CD spectropolarimeter. The CD spectrum of each enantiomer is recorded, showing characteristic Cotton effects.
-
Quantum Chemical ECD Calculation: To assign the absolute configuration, the experimental CD spectra are compared with theoretically calculated spectra. This involves:
-
Performing a conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory - DFT).
-
Calculating the optimized geometries and energies of the low-energy conformers at a higher level of theory (e.g., B3LYP/6-31G(d)).
-
Calculating the time-dependent DFT (TD-DFT) for each conformer to generate the theoretical CD spectrum.
-
The calculated spectra of the (R)- and (S)-enantiomers are then compared with the experimental spectra of the separated enantiomers to make an unambiguous assignment of the absolute configuration.
-
Recent studies on related N-acetyldopamine trimers, the asponchimides, have successfully employed this combination of chiral separation and electronic circular dichroism (ECD) calculations to determine the absolute configurations of the isolated enantiomers.
Logical Workflow for Stereochemical Elucidation
The logical process for determining the stereochemistry of a novel Aspongopusamide is outlined in the following workflow diagram.
Caption: Workflow for the stereochemical elucidation of Aspongopusamides.
Signaling Pathways and Biological Relevance
(±)-Aspongamide A has been identified as an inhibitor of Smad3 phosphorylation, a key step in the transforming growth factor-β1 (TGF-β1) signaling pathway.[1] This pathway is critically involved in cellular growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in various diseases, including fibrosis and cancer. The inhibitory effect of (±)-Aspongamide A on this pathway highlights the therapeutic potential of the Aspongopusamide class of compounds.
Caption: Inhibition of the TGF-β1/Smad3 signaling pathway by (±)-Aspongamide A.
Conclusion
The stereochemical analysis of Aspongopusamide B and its congeners is a complex undertaking that requires a synergistic application of modern analytical techniques. While the initial discovery of these compounds as racemic mixtures posed a significant hurdle, the successful application of chiral separation coupled with computational ECD analysis has paved the way for the determination of their absolute configurations. A thorough understanding of the stereochemistry of these fascinating natural products is paramount for elucidating their structure-activity relationships and advancing their potential as novel therapeutic agents. Further research, including total synthesis, will be instrumental in confirming the assigned stereostructures and providing access to larger quantities of these compounds for in-depth biological evaluation.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (E)-(-)-Aspongopusamide B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of (E)-(-)-Aspongopusamide B, an N-acetyldopamine dimer. The synthesis is based on a strategy developed for the construction of the core scaffold of related natural products isolated from the insect Aspongopus chinensis. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and biological evaluation of N-acetyldopamine dimers.
Introduction
N-acetyldopamine dimers are a class of natural products found in various insects, such as those from the genus Aspongopus. These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Structurally, they feature a characteristic 1,4-benzodioxane core formed from the dimerization of two N-acetyldopamine units. The specific stereochemistry of these molecules is often crucial for their biological function, making their stereoselective synthesis a key challenge and a topic of considerable research interest. This compound is a representative member of this family, and its total synthesis provides a pathway to access sufficient quantities for further biological investigation and structure-activity relationship studies.
The synthetic strategy outlined here focuses on the stereoselective construction of the 2,3-disubstituted 1,4-benzodioxane core, a key structural motif of the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of the N-acetyldopamine dimer scaffold, which is the core of this compound. The yields are based on a reported 14-step synthesis of a closely related analogue.
| Step Number | Transformation | Product | Yield (%) |
| 1-14 | Overall Synthesis of N-acetyldopamine Dimer | Target Scaffold | ~5% |
Experimental Protocols
The following is a detailed protocol for the key stages of the total synthesis of the N-acetyldopamine dimer scaffold, based on the established synthetic route.
I. Synthesis of the 1,4-Benzodioxane Core
The central 1,4-benzodioxane ring is constructed through a key stereoselective reaction. The general approach involves the coupling of a catechol derivative with a suitably functionalized epoxide or a related three-carbon unit.
II. Elaboration of the Side Chains
Following the formation of the core ring system, the side chains are introduced and functionalized to match those of this compound. This typically involves standard functional group manipulations, such as protection, deprotection, oxidation, reduction, and amidation.
III. Final Deprotection and Purification
The final step of the synthesis involves the removal of all protecting groups to unveil the natural product. Purification is typically achieved through chromatographic techniques to yield the final, pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound, highlighting the key stages of the process.
Caption: Overall workflow for the total synthesis of this compound.
Biological Signaling Pathway
N-acetyldopamine dimers have been reported to exhibit neuroprotective effects through the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed Nrf2 signaling pathway activation by Aspongopusamide B.
Application Note: A Validated UPLC-QTOF-MS Method for the Rapid and Sensitive Quantification of Aspongopusamide B in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the quantification of Aspongopusamide B in human plasma. Aspongopusamide B is a novel natural product with potent anti-inflammatory properties, and a reliable bioanalytical method is crucial for its preclinical and clinical development. The method presented herein utilizes a simple protein precipitation for sample preparation and offers a short chromatographic run time of 5 minutes. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and toxicokinetic studies of Aspongopusamide B.
Introduction
Aspongopusamide B is a polyphenolic compound isolated from the insect Aspongopus chinensis. Preliminary studies have indicated its potential as a novel anti-inflammatory agent by inhibiting key signaling pathways involved in the inflammatory response. To support its development as a therapeutic agent, a sensitive and reliable method for its quantification in biological matrices is required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
This application note details a validated UPLC-QTOF-MS method for the determination of Aspongopusamide B in human plasma. The method employs a simple and rapid protein precipitation extraction procedure, followed by chromatographic separation on a C18 column and detection using a high-resolution QTOF mass spectrometer. The method's performance was rigorously evaluated for linearity, accuracy, precision, selectivity, recovery, and stability, demonstrating its suitability for regulated bioanalysis.
Experimental
Materials and Reagents
-
Aspongopusamide B reference standard (>98% purity) was synthesized in-house.
-
An internal standard (IS), a stable isotope-labeled Aspongopusamide B, was used.
-
LC-MS grade acetonitrile, methanol, and water were purchased from a reputable supplier.
-
Formic acid (LC-MS grade) was also procured.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
Instrumentation
A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source was used for this analysis. Data acquisition and processing were performed using the instrument's control software.
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial.
-
Inject 5 µL into the UPLC-QTOF-MS system.
UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
QTOF-MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Range | m/z 50-1000 |
| Target Ions | Aspongopusamide B [M-H]⁻: m/z 383.12; IS [M-H]⁻: m/z 387.14 |
Method Validation
The method was validated in accordance with the US FDA and EMA guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Aspongopusamide B | 1 - 1000 | y = 0.015x + 0.002 | 0.9985 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.2 | 105.3 | 9.5 | 103.8 |
| Low QC | 3 | 6.5 | 98.7 | 7.8 | 101.2 |
| Mid QC | 100 | 4.1 | 102.1 | 5.3 | 100.5 |
| High QC | 800 | 3.5 | 99.5 | 4.6 | 99.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| Mid QC | 100 | 95.1 | 101.5 |
| High QC | 800 | 94.3 | 99.7 |
Stability
The stability of Aspongopusamide B in human plasma was evaluated under various storage and handling conditions.
Table 4: Stability Data
| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | 3, 800 | 96.8, 98.1 |
| Short-Term (Room Temp, 4 hrs) | 3, 800 | 97.2, 99.0 |
| Long-Term (-80°C, 30 days) | 3, 800 | 95.5, 97.3 |
| Post-Preparative (Autosampler, 24 hrs) | 3, 800 | 98.9, 100.2 |
Visualizations
Caption: Experimental workflow for Aspongopusamide B quantification.
Caption: Pharmacokinetic pathway of Aspongopusamide B.
Conclusion
A highly sensitive, selective, and rapid UPLC-QTOF-MS method for the quantification of Aspongopusamide B in human plasma has been developed and validated. The simple sample preparation, short run time, and excellent performance make this method well-suited for high-throughput analysis in support of pharmacokinetic and other clinical studies. The detailed protocol and validation data provided in this application note will be a valuable resource for researchers in the field of drug development.
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of (E)-(-)-Aspongopusamide B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of the natural product (E)-(-)-Aspongopusamide B. The following sections outline the necessary materials, step-by-step experimental procedures, and data analysis techniques.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a well-established in vitro model to screen for the anti-inflammatory potential of this compound. The assays detailed herein will quantify the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Subsequent anti-inflammatory assays should use non-toxic concentrations of the compound.
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Measurement of Prostaglandin E2 (PGE2) Production
PGE2 is another important inflammatory mediator produced by the action of cyclooxygenase-2 (COX-2).
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO assay (Section 2.3).
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGE2 from a standard curve. The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
TNF-α and IL-6 are key pro-inflammatory cytokines involved in the inflammatory cascade.[1]
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO assay (Section 2.3), with a potentially shorter LPS stimulation time (e.g., 6-12 hours for optimal cytokine detection).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits for each cytokine, following the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations from their respective standard curves. The percentage of inhibition for each cytokine is calculated relative to the LPS-stimulated control.
Data Presentation
The quantitative results from the aforementioned assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators
| Treatment | NO Production (µM) | % Inhibition of NO | PGE2 Production (pg/mL) | % Inhibition of PGE2 | TNF-α Production (pg/mL) | % Inhibition of TNF-α | IL-6 Production (pg/mL) | % Inhibition of IL-6 |
| Control | ||||||||
| LPS (1 µg/mL) | ||||||||
| LPS + Compound (X µM) | ||||||||
| LPS + Compound (Y µM) | ||||||||
| LPS + Compound (Z µM) |
(X, Y, and Z represent the non-toxic concentrations of this compound selected based on the MTT assay results)
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be modulated by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition.
References
Assessing the Anticancer Activity of (E)-(-)-Aspongopusamide B on Cancer Cell Lines: Application Notes and Protocols
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature, no specific data regarding the anticancer activity, cytotoxic effects, or mechanism of action of (E)-(-)-Aspongopusamide B on any cancer cell lines has been found. The synthesis of Aspongopusamide B and related compounds has been documented, but their biological evaluation, particularly concerning anticancer properties, does not appear to be published.
Therefore, the following application notes and protocols are provided as a general framework for assessing the anticancer activity of a novel compound, such as this compound, based on standard methodologies in the field. These protocols are intended to serve as a starting point for researchers to design and execute experiments to determine the potential of this and other uncharacterized compounds.
Section 1: Data Presentation (Hypothetical Data Structure)
Should experiments be conducted, all quantitative data should be meticulously recorded and organized. Below are templates for tables to structure potential findings for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM)¹ | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined | Data to be determined |
¹IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Apoptosis Induction by this compound in a Sensitive Cancer Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC₂₅ | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC₇₅ | Data to be determined | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | 1 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of a Sensitive Cancer Cell Line (e.g., MCF-7) Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC₂₅ | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC₅₀ | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC₇₅ | Data to be determined | Data to be determined | Data to be determined |
| Nocodazole (Positive Control) | 0.1 | Data to be determined | Data to a be determined | Data to be determined |
Section 2: Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anticancer potential of a novel compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic/necrotic, and live cells.
Materials:
-
Sensitive cancer cell line
-
6-well plates
-
This compound
-
Staurosporine (positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate the cell populations.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Sensitive cancer cell line
-
6-well plates
-
This compound
-
Nocodazole (positive control for G2/M arrest)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Section 3: Visualization of Experimental Workflows and Signaling Pathways
Below are Graphviz diagrams illustrating the logical flow of the proposed experiments and a hypothetical signaling pathway that could be investigated if the compound shows activity.
Experimental Workflow
Caption: Workflow for assessing anticancer activity.
Hypothetical Apoptotic Signaling Pathway
Caption: A hypothetical intrinsic apoptosis pathway.
Application Notes and Protocols for In Vivo Studies with (E)-(-)-Aspongopusamide B
For Researchers, Scientists, and Drug Development Professionals
(E)-(-)-Aspongopusamide B , a natural product isolated from the insect Aspongopus chinensis, has garnered interest for its potential therapeutic applications. Extracts from this insect have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[1]. These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound, with a primary focus on its potential as an anticancer agent using a xenograft mouse model.
Data Presentation: Hypothetical In Vivo Efficacy Data
The following tables represent hypothetical data from a preclinical in vivo study evaluating the antitumor activity of this compound in a human tumor xenograft model.
Table 1: Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | - |
| This compound | 10 | Intraperitoneal (IP) | 900 ± 180 | 40 |
| This compound | 25 | Intraperitoneal (IP) | 525 ± 150 | 65 |
| This compound | 50 | Intraperitoneal (IP) | 225 ± 90 | 85 |
| Positive Control (Doxorubicin) | 5 | Intravenous (IV) | 300 ± 110 | 80 |
Table 2: Body Weight Changes in Treated Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.2 |
| This compound | 25 | + 2.1 ± 0.9 |
| This compound | 50 | - 3.5 ± 1.8 |
| Positive Control (Doxorubicin) | 5 | - 8.2 ± 2.5 |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo anticancer activity of this compound.[2][3][4]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the proposed mechanism of action)
-
This compound (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Vehicle control solution
-
Positive control drug (e.g., Doxorubicin)
-
Female athymic nude mice (4-6 weeks old)[4]
-
Matrigel or Cultrex BME[5]
-
Sterile PBS, trypsin-EDTA, and complete culture medium
-
Syringes (1-cc) and needles (27- or 30-gauge)[4]
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line in the recommended complete medium until they reach 70-80% confluency.[4]
-
Harvest the cells by trypsinization, wash twice with sterile PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue; viability should be >95%.[4]
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.[5]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[4][6]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6][7]
-
-
Drug Administration:
-
Prepare fresh formulations of this compound, vehicle, and positive control on each day of dosing.
-
Administer the treatments to the respective groups via the predetermined route (e.g., intraperitoneal injection) and schedule (e.g., once daily for 21 days).
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Immunohistochemistry for Proliferation and Apoptosis Markers
This protocol describes the analysis of tumor tissue to assess the effect of this compound on cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Glass slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-Ki-67, anti-cleaved caspase-3)
-
Secondary antibody detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Sectioning and Preparation:
-
Cut 4-5 µm sections from the FFPE tumor blocks and mount them on charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with the primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) at the optimal dilution overnight at 4°C.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides, clear in xylene, and coverslip with mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the percentage of Ki-67-positive (proliferating) cells and the number of cleaved caspase-3-positive (apoptotic) cells per high-power field.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: In vivo xenograft study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Application Notes and Protocols for the Purity Assessment of Synthetic Aspongopusamide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical techniques required for the purity assessment of synthetic Aspongopusamide B, a cyclodepsipeptide. The methodologies described herein are essential for ensuring the quality, safety, and efficacy of this complex therapeutic agent. A multi-pronged analytical approach employing orthogonal techniques is critical for a thorough characterization of its purity profile.
Introduction to Purity Assessment of Aspongopusamide B
Aspongopusamide B is a cyclodepsipeptide, a class of cyclic peptides containing both amide and ester bonds. Its complex structure, which may include non-proteinogenic amino acids and intricate stereochemistry, presents unique challenges for purity analysis. Impurities in the synthetic product can arise from various stages of solid-phase peptide synthesis (SPPS) and subsequent purification. Common impurities may include deletion sequences, truncated peptides, diastereomers, and byproducts with protecting group remnants.
A comprehensive purity assessment of synthetic Aspongopusamide B necessitates the use of high-resolution analytical techniques to identify and quantify these potential impurities. The primary methods recommended are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides orthogonal information, and their combined use is essential for a complete purity profile.
Analytical Techniques and Data Presentation
A summary of the key analytical techniques and the type of data they provide for the purity assessment of Aspongopusamide B is presented below.
| Analytical Technique | Purpose | Key Parameters Measured | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main compound and separate impurities. | Purity (% area), Retention Time (RT), Peak Shape | Main Peak Purity: ≥98%[1] |
| Mass Spectrometry (MS) | Confirm molecular weight and identify impurities. | Molecular Weight (m/z), Fragmentation Pattern | Observed MW within ±0.5 Da of theoretical MW |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm primary structure and assess conformational purity. | Chemical Shifts (δ), Coupling Constants (J), NOEs | Spectrum consistent with reference standard |
| Chiral Chromatography | Determine enantiomeric/diastereomeric purity. | Enantiomeric/Diastereomeric Excess (%ee/%de) | ≥99% ee/de |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of synthetic peptides like Aspongopusamide B.[1][2] It separates the target peptide from its impurities based on differences in their hydrophobicity.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of synthetic Aspongopusamide B by separating it from process-related impurities.
Materials:
-
Aspongopusamide B sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the Aspongopusamide B sample in an appropriate solvent (e.g., 50:50 ACN/water) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the separation profile.[2]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of Aspongopusamide B as the percentage of the main peak area relative to the total area of all peaks.
HPLC Workflow Diagram
References
Application Notes and Protocols for Determining the Mechanism of Action of Aspongopusamide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for elucidating the mechanism of action of Aspongopusamide B, a marine-derived cyclic peptide, using a series of cell-based assays. The protocols outlined below will guide researchers in assessing its cytotoxic effects and exploring the underlying molecular pathways.
Introduction
Natural products, particularly marine-derived cyclic peptides, are a rich source of novel therapeutic agents.[1] Many of these compounds exhibit potent biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3] The initial characterization of a novel compound like Aspongopusamide B typically involves a tiered screening approach to first identify its primary cellular effect, followed by more detailed mechanistic studies. This document outlines a workflow to investigate the cytotoxic properties of Aspongopusamide B and to determine if it induces cell death via apoptosis and/or causes cell cycle arrest.
Tier 1: Assessment of Cytotoxicity
The first step in characterizing the mechanism of action of a new compound is to determine its effect on cell viability. A dose-response cytotoxicity assay is essential for quantifying the concentration at which Aspongopusamide B induces cell death and for calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Aspongopusamide B (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Aspongopusamide B in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 10 | 0.52 | 41.6 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
| Table 1: Example data for MTT cytotoxicity assay. |
Caption: Workflow for cell cycle analysis.
Further Mechanistic Studies
Based on the results from the initial tiers of investigation, further experiments can be designed to probe the specific molecular targets of Aspongopusamide B.
-
Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs). *[4] Signaling Pathway Analysis: To investigate the effect of Aspongopusamide B on major signaling pathways commonly dysregulated in cancer, such as the MAPK and PI3K/Akt pathways, using phospho-specific antibodies or reporter assays.
-
Target Identification: Advanced techniques such as proteomics or chemical genomics can be employed to identify the direct molecular target(s) of Aspongopusamide B.
[1]By following this structured approach, researchers can systematically elucidate the mechanism of action of Aspongopusamide B, providing valuable insights for its potential development as a therapeutic agent.
References
- 1. Therapeutic Potential of Marine-Derived Cyclic Peptides as Antiparasitic Agents [mdpi.com]
- 2. Marine Peptides: Bioactivities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for Evaluating the Antioxidant Potential of Aspongopusamide B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspongopusamide B is a bioactive compound isolated from the insect Aspongopus chinensis, which has been used in traditional medicine.[1] Extracts from this insect have been reported to possess various pharmacological effects, including antioxidant activities.[1] Evaluating the specific antioxidant potential of its isolated constituents, such as Aspongopusamide B, is a critical step in understanding its mechanism of action and potential for therapeutic development.
These application notes provide a comprehensive guide to validated methods for assessing the antioxidant capacity of Aspongopusamide B. The protocols described herein cover both cell-free chemical assays and cell-based assays to provide a multi-faceted evaluation of its direct radical scavenging abilities and its effects on cellular antioxidant pathways.
Overview of Antioxidant Evaluation Strategies
A thorough assessment of antioxidant potential should not rely on a single method. Different assays are based on distinct chemical principles and measure various aspects of antioxidant activity. A combination of assays is therefore recommended for a comprehensive evaluation.
-
Chemical (Cell-Free) Assays: These assays measure the direct ability of a compound to neutralize free radicals. They are rapid, reproducible, and useful for initial screening.[2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2][3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3]
-
-
Cell-Based Assays: These assays provide insights into the antioxidant effects of a compound within a biological system, accounting for factors like cell uptake, metabolism, and interaction with cellular antioxidant machinery.[4][5]
-
Cellular Antioxidant Assay (CAA): Measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells challenged with a free radical generator.[4]
-
Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) Pathway Activation Assay: Determines if a compound can induce the expression of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway.[4][5][6]
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of Aspongopusamide B's antioxidant potential.
Caption: Workflow for evaluating the antioxidant potential of Aspongopusamide B.
Detailed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[2] The purple DPPH solution shows a strong absorbance at 517 nm, which decreases upon reduction by the antioxidant, resulting in a color change to yellow.[2][3]
Materials:
-
Aspongopusamide B
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of Aspongopusamide B in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of Aspongopusamide B, the positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of Aspongopusamide B to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[8]
Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[2][3]
Materials:
-
Aspongopusamide B
-
Ferric chloride (FeCl₃·6H₂O)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Acetate buffer (300 mM, pH 3.6)
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This is the working FRAP reagent. Warm it to 37°C before use.[2]
-
-
Preparation of Test Samples: Prepare serial dilutions of Aspongopusamide B and a standard (FeSO₄) in distilled water.
-
Assay:
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, standard, or blank (distilled water) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using the FeSO₄ dilutions. Express the FRAP value of Aspongopusamide B as µM Fe(II) equivalents.
Protocol 3: Nrf2-ARE Pathway Activation Assay
Principle: This assay determines if Aspongopusamide B can activate the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative stress.[6] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of cytoprotective genes.[5][6] This is typically measured using a reporter gene (e.g., luciferase) linked to an ARE sequence.[4][5]
Caption: Nrf2-ARE signaling pathway activation by an inducer.
Materials:
-
ARE-reporter cell line (e.g., HepG2-ARE-Luciferase)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Aspongopusamide B
-
Sulforaphane (positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-reporter cells in a 96-well white plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of Aspongopusamide B and sulforaphane in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to cell viability (which can be assessed in a parallel plate using an assay like MTT).
-
Express the results as fold induction over the vehicle control.
-
Determine the EC₅₀ value (the concentration that causes 50% of the maximum response).
-
Data Presentation and Interpretation
Summarize all quantitative data in tables for clear comparison.
Table 1: In Vitro Antioxidant Activity of Aspongopusamide B
| Assay | Parameter | Aspongopusamide B | Positive Control (e.g., Trolox) |
| DPPH Scavenging | IC₅₀ (µg/mL) | Insert Value | Insert Value |
| FRAP | FRAP Value (µM Fe(II) Eq/mg) | Insert Value | Insert Value |
A lower IC₅₀ value indicates higher radical scavenging activity. A higher FRAP value indicates greater reducing power.
Table 2: Cell-Based Antioxidant Activity of Aspongopusamide B
| Assay | Parameter | Aspongopusamide B | Positive Control (e.g., Sulforaphane) |
| Nrf2-ARE Activation | EC₅₀ (µM) | Insert Value | Insert Value |
| Nrf2-ARE Activation | Max Fold Induction | Insert Value | Insert Value |
A lower EC₅₀ value indicates more potent activation of the Nrf2 pathway.
Conclusion
This document provides a framework of standardized protocols to comprehensively evaluate the antioxidant potential of Aspongopusamide B. By combining chemical and cell-based assays, researchers can elucidate both its direct radical scavenging capabilities and its ability to modulate endogenous antioxidant defense systems. The resulting data will be crucial for understanding its biological activity and guiding further development of Aspongopusamide B as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpab.com [ijpab.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (E)-(-)-Aspongopusamide B Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-(-)-Aspongopusamide B, a natural product isolated from the insect Aspongopus chinensis. The primary focus is to address challenges related to its limited aqueous solubility for successful bioassay execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bioactive compound isolated from the insect Aspongopus chinensis.[1] Its chemical structure, rich in aromatic rings and with a molecular formula of C₂₀H₂₀N₂O₆, suggests it is likely to be hydrophobic and possess low aqueous solubility. This presents a significant challenge for in vitro and in vivo bioassays, which typically require the compound to be dissolved in an aqueous buffer or medium to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable bioassay data.
Q2: Are there any reported biological activities for Aspongopusamide B or related compounds?
While specific biological activities for this compound are not extensively documented in publicly available literature, related compounds from Aspongopus chinensis have shown potential. For instance, (±)-Aspongopusamide A and Aspongamide C have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[2] This suggests that this compound may also have anti-inflammatory properties worth investigating. Extracts from Aspongopus chinensis have also been studied for renal protective effects.[1]
Q3: What are the initial steps to take when preparing this compound for a bioassay?
The initial step is to attempt to dissolve a small, accurately weighed amount of the compound in a minimal amount of a water-miscible organic solvent, often referred to as a co-solvent. This stock solution can then be serially diluted into the aqueous bioassay medium. It is critical to determine the maximum percentage of the organic solvent that is tolerated by the specific cell line or assay system without inducing toxicity or interfering with the assay components.
Troubleshooting Guide: Improving Aqueous Solubility
Researchers may encounter precipitation of this compound upon its addition to aqueous bioassay media. The following troubleshooting steps and alternative formulation strategies can be employed to overcome this issue.
Problem: Compound precipitates out of solution during dilution into aqueous buffer.
Solution 1: Co-solvent System Optimization
The choice and concentration of the co-solvent are critical. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and general biocompatibility at low concentrations (typically <0.5% v/v in cell-based assays).
-
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare high-concentration stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, methanol, N,N-dimethylformamide).
-
Determine the maximum tolerable concentration of each co-solvent in your specific bioassay system by running a vehicle control experiment.
-
Serially dilute the compound stock solutions into the aqueous bioassay medium, ensuring the final co-solvent concentration remains below the predetermined tolerated limit.
-
Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like HPLC or UV-Vis spectroscopy.
-
| Co-solvent | Typical Starting Concentration in Bioassay | Notes |
| DMSO | < 0.5% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | < 1% (v/v) | Generally well-tolerated, but can be volatile. |
| Methanol | < 1% (v/v) | Can be more toxic to cells than ethanol. |
| PEG 400 | 1-5% (v/v) | A less common but potentially useful co-solvent. |
Solution 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Experimental Protocol: pH-Dependent Solubility Assessment
-
Analyze the chemical structure of this compound to identify any ionizable functional groups (e.g., phenolic hydroxyls).
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a consistent amount of a concentrated stock solution of the compound (in a minimal amount of co-solvent) to each buffer.
-
Equilibrate the solutions and measure the dissolved concentration, for instance, by UV-Vis spectroscopy after filtering out any precipitate.
-
Solution 3: Use of Solubilizing Excipients
For particularly challenging compounds, the use of solubilizing agents such as cyclodextrins or surfactants can be effective.
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Stir the mixtures for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Filter the solutions to remove undissolved compound and determine the concentration of the solubilized compound in the filtrate.
-
| Excipient | Mechanism of Action | Typical Concentration Range |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic molecule. | 1-20% (w/v) |
| Polysorbate 80 (Tween® 80) | Forms micelles that can solubilize hydrophobic compounds. | 0.1-1% (v/v) |
| Solutol® HS 15 | A non-ionic solubilizer and emulsifying agent. | 0.5-5% (w/v) |
Problem: Inconsistent results in cell-based assays.
This may be due to the compound coming out of solution over the course of a longer incubation period.
-
Workflow for Ensuring Compound Stability in Bioassays
Caption: Workflow for preparing and troubleshooting this compound in cell-based assays.
Potential Signaling Pathway
Given that related compounds inhibit COX-2, a plausible mechanism of action for this compound could involve the arachidonic acid pathway.
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
References
overcoming stability issues of the catechol moiety in Aspongopusamide B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aspongopusamide B, focusing on overcoming the inherent stability issues of its catechol moiety.
Frequently Asked Questions (FAQs)
Q1: My Aspongopusamide B sample is changing color and losing activity over time. What is happening?
A1: The catechol moiety in Aspongopusamide B is highly susceptible to oxidation. This process, often accelerated by exposure to air, light, or changes in pH, can lead to the formation of highly reactive ortho-quinones. These quinones can then undergo further reactions, including polymerization, leading to a visible color change (often to a brownish hue) and a loss of the compound's biological activity. This oxidative degradation is a common challenge with catechol-containing natural products.
Q2: What are the primary factors that accelerate the degradation of the catechol group in Aspongopusamide B?
A2: Several factors can accelerate the oxidation of the catechol moiety:
-
pH: The rate of catechol oxidation is significantly pH-dependent. In neutral to mildly alkaline conditions (pH 7.0-8.0), the transformation to colored species is much more rapid.[1] Acidic conditions (e.g., pH 3) can help preserve the reduced, more stable form of the catechol.[2]
-
Oxygen: Molecular oxygen is a key reactant in the oxidation of catechols. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly slow down degradation.
-
Light: Exposure to UV and visible light can provide the energy to initiate oxidative reactions.[3] Samples should be stored in amber vials or otherwise protected from light.
-
Metal Ions: Trace metal ions can catalyze the oxidation of catechols. Using high-purity solvents and chelating agents like EDTA in buffers can help mitigate this.
-
Presence of Amines: Amine-containing molecules, including amino acids and some buffers (like Tris), can accelerate the "browning" or oxidation of catechols.[1]
Q3: Are there any general strategies to improve the stability of the catechol moiety in Aspongopusamide B?
A3: Yes, several medicinal chemistry strategies can be employed to enhance the stability of the catechol group:
-
Prodrug Approach: This is a common and effective strategy. The two hydroxyl groups of the catechol are masked with pro-moieties that are later cleaved in vivo by enzymes to release the active drug. A widely used approach is the formation of esters, such as acetates, to create a more stable catechol diacetate derivative.
-
Structural Modification: While potentially more complex and requiring synthesis of new analogs, modifications to the catechol ring itself or adjacent functionalities can sometimes improve stability. However, this risks altering the biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid discoloration of Aspongopusamide B solution | Oxidation of the catechol moiety. | - Prepare solutions fresh before each experiment.- Use degassed solvents and buffers.- Work under an inert atmosphere (nitrogen or argon).- Store solutions in the dark and at low temperatures.- Adjust the pH of the solution to be slightly acidic if compatible with the experiment. |
| Inconsistent results in biological assays | Degradation of the compound during the experiment. | - Include a positive control with a freshly prepared sample in each assay.- Monitor the stability of Aspongopusamide B in the assay medium over the time course of the experiment using HPLC.- Consider a prodrug strategy, such as synthesizing the diacetate analog, which will be more stable in the assay medium and release the active compound upon cellular uptake. |
| Low oral bioavailability in animal studies | Poor stability in the gastrointestinal tract and/or rapid metabolism. | - A prodrug approach is highly recommended to protect the catechol moiety from the harsh environment of the GI tract and first-pass metabolism. The diacetate prodrug, for example, would increase lipophilicity, potentially improving absorption. |
Prodrug Strategy: Catechol Diacetate of Aspongopusamide B
A promising approach to overcome the stability issues of Aspongopusamide B is to convert the catechol moiety into a diacetate prodrug. This modification masks the reactive hydroxyl groups, significantly enhancing stability. In a biological system, cellular esterases can cleave the acetate groups, releasing the parent, active Aspongopusamide B.
Proposed Synthesis Workflow
Caption: Workflow for the synthesis of the Aspongopusamide B diacetate prodrug.
Experimental Protocol: Synthesis of Aspongopusamide B Diacetate
Objective: To synthesize the diacetate prodrug of Aspongopusamide B to enhance its stability.
Materials:
-
Aspongopusamide B
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve Aspongopusamide B in anhydrous DCM under an argon atmosphere.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure Aspongopusamide B diacetate.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Stability Comparison: Aspongopusamide B vs. Diacetate Prodrug
The following table summarizes the expected relative stability under various stress conditions.
| Condition | Aspongopusamide B | Aspongopusamide B Diacetate | Primary Degradation Pathway |
| Acidic (pH < 4) | Relatively Stable | Moderate (slow hydrolysis) | Hydrolysis of esters |
| Neutral (pH 7) | Unstable | Relatively Stable | Oxidation of catechol |
| Basic (pH > 8) | Very Unstable | Unstable (hydrolysis) | Base-catalyzed hydrolysis of esters |
| Oxidative (e.g., H₂O₂) | Very Unstable | Stable | Oxidation of catechol |
| Light (UV/Vis) | Unstable | Stable | Photodegradation of catechol |
Experimental Protocol: Forced Degradation Study
Objective: To compare the stability of Aspongopusamide B and its diacetate prodrug under stress conditions.
Materials:
-
Aspongopusamide B
-
Aspongopusamide B diacetate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Aspongopusamide B and its diacetate prodrug in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Control Sample: Dilute 1 mL of each stock solution with 1 mL of water and analyze immediately.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the control sample.
In Vitro Prodrug Activation and Biological Activity
The diacetate prodrug is designed to be inactive until the acetate groups are removed by intracellular esterases, releasing the active Aspongopusamide B.
Cellular Activation Pathway
Caption: Proposed intracellular activation of the Aspongopusamide B diacetate prodrug.
References
optimizing the yield and purity of (E)-(-)-Aspongopusamide B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-(-)-Aspongopusamide B. Our goal is to help you optimize the yield and purity of your synthesis by addressing common challenges encountered during key experimental stages.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on the critical steps of (E)-alkene formation, macrocyclization, and purification.
(E)-Alkene Formation via Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
The stereoselective formation of the (E)-double bond is a crucial step in the synthesis of Aspongopusamide B. While the standard Wittig reaction can be employed, the Horner-Wadsworth-Emmons (HWE) reaction often provides superior E-selectivity.[1][2][3][4][5]
Problem: Low E/Z Selectivity in Olefination
| Potential Cause | Recommended Solution |
| Unstabilized Wittig Ylide: Non-stabilized ylides often lead to the formation of (Z)-alkenes. | Switch to a stabilized phosphonate ylide for a Horner-Wadsworth-Emmons (HWE) reaction. Stabilized carbanions favor the thermodynamic (E)-product.[1][2] |
| Reaction Conditions: The choice of base and solvent can significantly influence the stereochemical outcome. | For HWE reactions, use of NaH or KHMDS as a base in an aprotic solvent like THF at low temperatures (-78 °C to 0 °C) generally favors the (E)-isomer. |
| Steric Hindrance: Steric bulk on either the aldehyde or the ylide can affect the approach of the reactants and influence selectivity. | If possible, modify the protecting groups on the aldehyde substrate to reduce steric hindrance near the reaction center. |
Problem: Low Yield of the Olefination Product
| Potential Cause | Recommended Solution |
| Decomposition of Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under basic conditions. | Use freshly purified aldehyde for the reaction. Ensure anhydrous and inert reaction conditions (e.g., under Argon or Nitrogen). |
| Poor Ylide Formation: Incomplete deprotonation of the phosphonium salt or phosphonate ester will lead to a lower concentration of the active ylide. | Ensure the base is of high quality and used in a slight excess (1.1-1.2 equivalents). Allow sufficient time for ylide formation before adding the aldehyde. |
| Difficult Purification: Removal of triphenylphosphine oxide (a byproduct of the Wittig reaction) can be challenging and lead to product loss. | The HWE reaction is often preferred as the dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction.[1] If using a Wittig reagent, purification can be facilitated by flash chromatography on silica gel. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol is a general guideline and may require optimization for the specific substrates used in the synthesis of this compound.
-
Phosphonate Preparation: The appropriate phosphonate ester is typically synthesized via the Arbuzov reaction.
-
Ylide Formation:
-
Dissolve the phosphonate ester (1.1 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong base, such as NaH or KHMDS (1.1 eq), portion-wise and stir the mixture for 30-60 minutes at -78 °C to allow for complete ylide formation.
-
-
Olefination:
-
Dissolve the aldehyde substrate (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-formed ylide solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
-
Logical Workflow for Troubleshooting (E)-Alkene Formation
Caption: Troubleshooting workflow for (E)-alkene formation.
Macrocyclization
The formation of the macrocyclic ring is another challenging step, often requiring high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Problem: Low Yield of Monomeric Macrocycle
| Potential Cause | Recommended Solution |
| Intermolecular Reactions: At high concentrations, the linear precursor is more likely to react with other molecules, leading to dimers, trimers, and other oligomers. | Employ high-dilution conditions (typically 0.001-0.005 M) using a syringe pump for slow addition of the linear precursor to the reaction mixture. |
| Poor Activation of Carboxylic Acid: Inefficient activation of the carboxylic acid for amide bond formation can lead to starting material recovery or side reactions. | Use a reliable coupling reagent such as HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like DIPEA. |
| Conformational Constraints: The linear precursor may adopt a conformation that is unfavorable for cyclization. | The introduction of turn-inducing elements, such as proline or N-methylated amino acids, in the peptide backbone can pre-organize the linear precursor for cyclization.[6] |
Problem: Epimerization during Macrocyclization
| Potential Cause | Recommended Solution |
| Base-Mediated Epimerization: The use of strong bases or prolonged reaction times can lead to epimerization at the stereocenter alpha to the activated carbonyl group. | Use a milder base such as collidine or 2,4,6-trimethylpyridine. Minimize the reaction time by closely monitoring the reaction progress. |
| High Reaction Temperature: Elevated temperatures can increase the rate of epimerization. | Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature) if the reaction rate is still acceptable. |
Experimental Protocol: Macrocyclization via Amide Bond Formation
-
Preparation of Linear Precursor: The fully protected linear peptide with a free N-terminus and a free C-terminus is required.
-
Cyclization Reaction:
-
Dissolve the linear precursor in a suitable solvent (e.g., DMF or CH₂Cl₂) to a final concentration of 0.001 M.
-
In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3.0 eq) in the same solvent.
-
Using a syringe pump, add the solution of the linear precursor to the solution of the coupling reagent over a period of 4-12 hours at room temperature.
-
Stir the reaction mixture for an additional 12-24 hours after the addition is complete.
-
-
Work-up and Purification:
-
Remove the solvent in vacuo.
-
Dissolve the residue in an appropriate organic solvent and wash with a mild acid (e.g., 1% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude macrocycle by flash column chromatography or preparative HPLC.
-
Decision Tree for Optimizing Macrocyclization
Caption: Decision tree for macrocyclization optimization.
Purification
The final purification of this compound can be challenging due to its complex structure and potential for aggregation. A multi-step purification strategy is often necessary.
Problem: Co-elution of Diastereomers
| Potential Cause | Recommended Solution |
| Similar Polarity: Diastereomers formed during the synthesis may have very similar polarities, making them difficult to separate by standard silica gel chromatography. | Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase or a high-resolution reversed-phase column (e.g., C18, Phenyl-Hexyl). |
| Poor Resolution: The chosen chromatographic conditions may not provide adequate resolution for separation. | Optimize the mobile phase composition, gradient, and flow rate. Supercritical fluid chromatography (SFC) can also offer orthogonal selectivity and is often successful in separating complex mixtures of isomers.[][8][9] |
Problem: Low Recovery from Purification
| Potential Cause | Recommended Solution |
| Product Adsorption: The compound may irreversibly adsorb to the stationary phase, especially silica gel. | Use a less acidic stationary phase or add a small amount of a modifier like triethylamine to the mobile phase to reduce tailing and improve recovery. |
| Product Degradation: The compound may be unstable under the purification conditions (e.g., acidic or basic mobile phases). | Use buffered mobile phases to maintain a neutral pH. Ensure that the collected fractions are neutralized and the solvent is removed promptly. |
| Aggregation: Macrocyclic peptides can aggregate, leading to broad peaks and poor recovery. | Dissolve the crude product in a solvent known to disrupt aggregation (e.g., hexafluoroisopropanol) before loading onto the column. |
Recommended Purification Workflow
A two-step purification process is often effective for complex macrocyclic peptides:
-
Initial Purification by Flash Chromatography:
-
Use a silica gel column to remove major impurities and byproducts.
-
Employ a gradient elution system, for example, from hexane to ethyl acetate or dichloromethane to methanol.
-
-
Final Purification by Preparative HPLC or SFC:
-
Use a reversed-phase C18 column for HPLC with a mobile phase of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Alternatively, preparative SFC on a chiral or achiral stationary phase can provide excellent separation with the benefit of reduced solvent consumption.[8][9]
-
Purification Strategy Flowchart
Caption: A typical multi-step purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best method to ensure high (E)-selectivity in the alkene-forming step?
A1: The Horner-Wadsworth-Emmons (HWE) reaction using a stabilized phosphonate ylide is generally the most reliable method for achieving high (E)-selectivity.[1][2] Key parameters to control are the use of a strong, non-nucleophilic base (e.g., NaH, KHMDS) and performing the reaction at low temperatures.
Q2: I am observing significant amounts of dimer and other oligomers during the macrocyclization step. What can I do to improve the yield of the monomer?
A2: The formation of oligomers is a common problem in macrocyclization and is primarily due to intermolecular reactions competing with the desired intramolecular cyclization. To favor the monomer, you must use high-dilution conditions. This is typically achieved by the slow addition of the linear precursor to the reaction vessel containing the coupling reagents using a syringe pump. The final concentration of the linear peptide should be in the range of 0.001 to 0.005 M.
Q3: My final compound is difficult to purify, and I am seeing broad peaks in my HPLC. What could be the cause?
A3: Broad peaks in the HPLC of macrocyclic peptides can be due to several factors, including on-column degradation, aggregation, or the presence of multiple conformers. To address this, you can try using a different mobile phase or stationary phase to improve peak shape. To combat aggregation, you can try dissolving your sample in a small amount of a strong, polar solvent like hexafluoroisopropanol (HFIP) before injection.
Q4: How can I confirm the stereochemical integrity of my final product?
A4: The stereochemical purity of this compound should be confirmed by a combination of analytical techniques. High-resolution NMR spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry. The absolute stereochemistry is best confirmed by comparison of the optical rotation of your synthetic sample with the reported value for the natural product. Chiral HPLC analysis can also be used to determine the enantiomeric excess.
Q5: Are there alternative methods to the Wittig or HWE reaction for forming the (E)-alkene?
A5: Yes, other methods for stereoselective alkene synthesis include ring-closing metathesis (RCM) if the alkene is part of the macrocycle itself.[10][11][12][13][14] However, for the acyclic side chain of Aspongopusamide B, the HWE reaction remains a highly effective and widely used method. The Julia-Kocienski olefination is another powerful method for the synthesis of (E)-alkenes.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Wiley-VCH - Modern Supercritical Fluid Chromatography [wiley-vch.de]
- 10. Synthesis of diverse macrocyclic peptidomimetics utilizing ring-closing metathesis and solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting guide for Aspongopusamide B in cell culture experiments
An Important Note on Aspongopusamide B
Extensive research into the scientific literature reveals that while Aspongopusamide B has been successfully isolated from the insect Aspongopus chinensis, its specific biological activity, mechanism of action, and effects in cell culture have not yet been reported. The initial study that identified Aspongopusamide B did not include it in the panel of compounds tested for biological effects. As of the current date, no subsequent studies detailing its use in cell culture experiments, its signaling pathways, or its specific effects on cells have been published.
Therefore, a specific troubleshooting guide for cell culture experiments involving Aspongopusamide B cannot be provided at this time. Any such guide would be purely speculative and not based on scientific evidence.
This resource has been created to provide general guidance for researchers embarking on the initial characterization of a novel compound like Aspongopusamide B in a cell culture setting.
General Troubleshooting Guide for Novel Compounds in Cell Culture
This guide is presented in a question-and-answer format to address potential issues when working with a new and uncharacterized compound such as Aspongopusamide B.
Frequently Asked Questions (FAQs)
1. How do I prepare a stock solution of a new compound with unknown solubility?
-
Answer: Start by attempting to dissolve a small, accurately weighed amount of the compound in a common, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol. Begin with a high concentration (e.g., 10-100 mM) to create a stock solution. If solubility is an issue, gentle warming (to 37°C) or sonication may aid dissolution. Always visually inspect the solution for any precipitate before use. It is crucial to prepare a vehicle control (the solvent without the compound) to treat a parallel set of cells to account for any solvent-induced effects.
2. What concentration range should I use for initial experiments?
-
Answer: For a compound with no known biological activity, a broad concentration range is recommended for initial cytotoxicity and dose-response experiments. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range increases the likelihood of observing a biological effect if one exists.
3. My cells are dying even at low concentrations of the compound. What could be the cause?
-
Answer:
-
Inherent Cytotoxicity: The compound may be highly cytotoxic. You should perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the IC50 (half-maximal inhibitory concentration).
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high. Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%, but this should be determined empirically for your specific cell line.
-
Contamination: Your compound or stock solution may be contaminated.
-
Compound Instability: The compound may be unstable in your cell culture medium, breaking down into toxic byproducts.
-
4. I am not observing any effect of the compound on my cells. What should I do?
-
Answer:
-
Concentration: The concentrations tested may be too low to elicit a response. You could cautiously increase the maximum concentration, being mindful of potential solubility issues.
-
Treatment Duration: The incubation time may be too short. Consider extending the treatment duration (e.g., 24, 48, 72 hours).
-
Compound Stability: The compound may be rapidly degrading in the culture medium. The stability of a compound can be influenced by factors like pH, light, and temperature.
-
Endpoint Measurement: The chosen assay may not be appropriate to detect the compound's specific activity. Consider screening a panel of assays that measure different cellular processes (e.g., proliferation, apoptosis, specific protein expression).
-
Cell Line Specificity: The chosen cell line may not be responsive to the compound. If possible, test the compound on a different cell line.
-
Experimental Protocols for Characterizing a Novel Compound
Below are generalized protocols for initial experiments with an uncharacterized compound.
Protocol 1: Determining the Cytotoxicity Profile
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of compound addition.
-
Compound Preparation: Prepare a serial dilution of your compound stock solution in cell culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Add the diluted compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Table 1: Example of Cytotoxicity Data Presentation
| Compound Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 nM | 98.7 ± 4.8 |
| 10 nM | 97.1 ± 5.5 |
| 100 nM | 95.3 ± 4.9 |
| 1 µM | 85.2 ± 6.1 |
| 10 µM | 52.4 ± 7.3 |
| 100 µM | 15.8 ± 3.9 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the initial screening of a novel compound.
Technical Support Center: Refining Purification Techniques for N-Acetyldopamine Dimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for N-acetyldopamine (NADA) dimers.
Frequently Asked Questions (FAQs)
Q1: My N-acetyldopamine dimer is co-eluting with other compounds during reversed-phase HPLC. How can I improve separation?
A1: Co-elution is a common challenge. Here are several strategies to improve peak resolution:
-
Gradient Optimization: If you are using an isocratic elution, switch to a gradient elution. A shallower gradient can effectively separate compounds with similar retention times. Experiment with different gradient slopes and durations.
-
Solvent System Modification: The choice of organic modifier in your mobile phase can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or a combination of both. The different solvent properties can alter the interaction with the stationary phase and improve separation.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of your NADA dimers and other sample components, thereby altering their retention. Small adjustments to the pH can lead to significant changes in selectivity.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different column with an alternative stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
Q2: I am unable to separate the enantiomers of my N-acetyldopamine dimer. What should I do?
A2: The separation of enantiomers requires a chiral environment. Standard reversed-phase HPLC will not separate them. You will need to employ a chiral chromatography technique. One successful approach involves using a chiral stationary phase (CSP) column, such as a CHIRALPAK IBN, with a suitable mobile phase like a methanol/water mixture.[1]
Q3: My purified N-acetyldopamine dimer appears to be degrading. How can I minimize this?
A3: N-acetyldopamine and its dimers are susceptible to oxidation, especially at neutral or alkaline pH. To minimize degradation:
-
Work at a slightly acidic pH when possible.
-
Use deoxygenated solvents for your mobile phase and sample preparation.
-
Consider adding an antioxidant, such as ascorbic acid, to your sample if it does not interfere with your downstream applications.
-
Store purified fractions at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen).
Q4: I am seeing broad peaks during my HPLC purification. What are the possible causes and solutions?
A4: Peak broadening can result from several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Aging: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak broadening. Ideally, dissolve your sample in the initial mobile phase.
-
High Dead Volume: Excessive tubing length or poorly made connections in your HPLC system can increase dead volume and contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
Data Presentation: HPLC Purification Parameters
The following tables summarize typical starting parameters for the purification of N-acetyldopamine dimers based on published methods.[1][2][3] These should be optimized for your specific sample and instrumentation.
Table 1: Reversed-Phase HPLC Parameters
| Parameter | Setting |
| Column | C18 (e.g., ODS M-80, 5 µm, 20 x 250 mm) |
| Mobile Phase A | Water (often with 0.1% acid like TFA or acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute dimers |
| Flow Rate | Typically 1-2 mL/min for analytical, higher for preparative |
| Detection | UV, commonly at 280 nm |
| Column Temp. | Maintained at a constant temperature, e.g., 30°C |
Table 2: Chiral HPLC Parameters for Enantiomer Separation
| Parameter | Setting |
| Column | CHIRALPAK IBN analytical column |
| Mobile Phase | Isocratic, e.g., Methanol:Water (35:65) |
| Flow Rate | 1 mL/min |
| Detection | UV |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification
This protocol outlines a general method for the initial purification of N-acetyldopamine dimers from a crude extract.
-
Sample Preparation: Dissolve the dried extract in a minimal amount of the initial mobile phase solvent (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run a linear gradient from a low to a high concentration of the organic solvent (e.g., 10% to 90% acetonitrile over 40 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks corresponding to the expected retention time of the dimers.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure.
Protocol 2: Chiral Separation of Enantiomers
This protocol is for the separation of N-acetyldopamine dimer enantiomers following initial purification.[1]
-
Sample Preparation: Dissolve the purified racemic dimer mixture in the chiral mobile phase (e.g., 35% methanol in water).
-
Column Equilibration: Equilibrate the CHIRALPAK IBN column with the isocratic mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Fraction Collection: Collect the separated enantiomer peaks.
-
Analysis and Confirmation: Confirm the separation and purity of the enantiomers. The absolute configurations can be determined using techniques like electronic circular dichroism and Mosher's esterification analysis.[4]
Mandatory Visualizations
Caption: Experimental workflow for the purification of N-acetyldopamine dimer enantiomers.
Caption: Troubleshooting logic for improving HPLC peak resolution.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for the determination of dopamine in porcine muscle by pre-column derivatization and HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in the scale-up synthesis of Aspongopusamide B
Technical Support Center: Scale-Up Synthesis of Aspernigerin
Disclaimer: Initial searches for "Aspongopusin B" did not yield a published synthetic route. Therefore, this technical support center has been created using the cytotoxic natural product Aspernigerin as a representative example to address the challenges in the scale-up synthesis of complex alkaloids. Aspernigerin was first isolated from Aspergillus niger and its total synthesis has been reported.[1]
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Aspernigerin and similar complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of Aspernigerin?
A1: The main challenges include:
-
Handling of Cytotoxic Materials: Aspernigerin has demonstrated cytotoxicity against several tumor cell lines.[1] Ensuring operator safety and containment becomes critical at larger scales.
-
Exothermic Reactions: Certain steps, if not properly controlled, can generate significant heat, posing a safety risk on a larger scale.
-
Purification and Isolation: The polarity and potential for complex diastereomeric mixtures can make purification by chromatography cumbersome and costly at scale. Crystallization should be explored as a primary purification method.
-
Reagent Stoichiometry and Cost: Reagents that are feasible at the lab scale may become prohibitively expensive or difficult to handle in large quantities. Catalytic alternatives should be considered where possible.
-
Mixing and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots," reducing yield and increasing side product formation.
Q2: Are there any specific safety precautions for handling Aspernigerin and its intermediates?
A2: Yes. Due to its cytotoxic nature, all handling of Aspernigerin and its advanced intermediates should be conducted in a designated containment facility, such as a fume hood or a glove box. Appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection, is mandatory. For larger quantities, enhanced measures such as powered air-purifying respirators (PAPRs) may be necessary. All waste materials should be treated as cytotoxic and disposed of according to institutional and regulatory guidelines.
Q3: My overall yield has dropped significantly after scaling up a key coupling reaction. What are the likely causes?
A3: A drop in yield during scale-up can be attributed to several factors:
-
Inefficient Mixing: Ensure that the stirring mechanism is adequate for the larger volume to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: Slower heat transfer in larger vessels can lead to temperature gradients and the formation of byproducts. Monitor the internal reaction temperature closely.
-
Extended Reaction Time: Longer heat-up and cool-down times at scale can affect the stability of reactants, intermediates, or the final product.
-
Changes in Reagent Addition Rate: The rate of addition of a key reagent can be critical. A slower, controlled addition might be necessary to manage exotherms and minimize side reactions.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Yield in Pictet-Spengler Reaction | Insufficiently acidic conditions leading to poor iminium ion formation. | Optimize the acid catalyst. Consider switching to a stronger acid like trifluoroacetic acid (TFA) or using a Lewis acid catalyst. |
| Side reactions due to elevated temperatures. | Run the reaction at a lower temperature to improve selectivity, even if it requires a longer reaction time. | |
| Difficult Purification of Final Product | High polarity of the alkaloid causing streaking on normal-phase silica gel. | Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Product remains in the aqueous phase during acid-base extraction. | After basifying the aqueous layer, perform multiple extractions with a more polar organic solvent. | |
| Formation of Diastereomeric Impurities | Lack of stereocontrol in a key bond-forming step. | Re-evaluate the reaction conditions. Temperature, solvent, and catalyst choice can significantly influence diastereoselectivity. Chiral chromatography may be required for separation. |
| Exothermic Runaway during a Reaction | All reagents were combined at once ("one-pot" method) at a large scale. | For exothermic reactions, switch to a semi-batch process where one of the reagents is added portion-wise or via a syringe pump to control the reaction rate and temperature. |
| Inconsistent Particle Size of Isolated Solid | Changes in crystallization conditions during scale-up. | Develop a robust crystallization protocol. Control the cooling rate, stirring speed, and solvent system to ensure consistent particle size and polymorph. |
Quantitative Data Summary
The following table provides a hypothetical comparison of key parameters for a critical step in the synthesis of an Aspernigerin-like molecule at lab scale versus a pilot plant scale-up.
| Parameter | Lab Scale (1 g) | Scale-Up (100 g) | Notes |
| Starting Material A | 1.0 g | 100.0 g | |
| Reagent B | 1.2 equivalents | 1.1 equivalents | Reduced equivalents at scale to improve process mass intensity and reduce cost. |
| Solvent Volume | 20 mL | 1.5 L | Solvent volume is not always linearly scaled; concentration may be optimized. |
| Reaction Time | 4 hours | 8 hours | Includes slower reagent addition and longer heat-up/cool-down periods. |
| Typical Yield | 85% | 70% | A decrease in yield is common during initial scale-up and requires optimization. |
| Purity (crude) | 95% | 88% | Slower heat transfer and mixing can lead to more impurities. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is often not viable for large quantities. |
Experimental Protocols
Protocol: Pictet-Spengler Cyclization for Tetrahydro-β-carboline Core
This protocol describes a key step in the synthesis of many complex indole alkaloids, forming the core structure of molecules like Aspernigerin.
-
Reagent Preparation:
-
Dissolve tryptamine derivative (1.0 eq) in dichloromethane (DCM, 10 vol) in a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add trifluoroacetic acid (TFA, 2.0 eq) to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the TFA addition is complete, add the aldehyde coupling partner (1.1 eq) dropwise via the addition funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizations
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Logical relationship of challenges in scaling up synthesis.
References
improving the reproducibility of bioactivity assays for Aspongopusamide B
Technical Support Center: Aspongopusamide B Bioactivity Assays
Disclaimer: As of late 2025, published data on "Aspongopusamide B" is not available in the public domain. The following technical support guide has been constructed based on best practices for handling novel marine-derived compounds with potential bioactivity and addresses common challenges encountered during in vitro assays.
This guide is intended for researchers, scientists, and drug development professionals to improve the reproducibility of bioactivity assays for novel, potentially challenging compounds like Aspongopusamide B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with a novel marine natural product like Aspongopusamide B?
A1: Novel marine natural products often present several challenges:
-
Poor Aqueous Solubility: Many are highly lipophilic, making them difficult to dissolve in standard cell culture media. This can lead to precipitation and inaccurate concentration measurements.
-
Limited Availability: Initial supplies are often scarce, necessitating careful experimental design to maximize data from a small amount of compound.
-
Purity and Stability: Ensuring the purity of the isolated compound and its stability in solvent and assay conditions is crucial for reproducible results.
-
Unknown Mechanism of Action: The biological target and mechanism of action are often unknown, requiring a broad approach to initial bioactivity screening.
Q2: How should I prepare a stock solution of Aspongopusamide B, especially if it has low solubility?
A2: It is recommended to first attempt to dissolve the compound in 100% dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: Which cell lines should I choose for initial cytotoxicity screening?
A3: The choice of cell lines should be guided by the therapeutic area of interest. For anticancer screening, a panel of cell lines from different tissues is recommended to identify potential tissue-specific effects. The NCI-60 human tumor cell line panel is a common starting point. It is also good practice to include a non-cancerous cell line to assess general cytotoxicity.
Q4: How can I be sure my assay results are reproducible?
A4: Reproducibility in in vitro research is critical.[2] Key practices include:
-
Consistent Cell Culture Practices: Use cells with a low passage number, regularly test for mycoplasma contamination, and ensure consistent seeding densities.
-
Thorough Reagent Validation: Qualify each new batch of reagents, especially serum and antibodies.
-
Standardized Protocols: Follow a detailed, written protocol for every experiment.
-
Appropriate Controls: Always include positive, negative, and vehicle controls.
-
Repeat Experiments: Independent repeat experiments (ideally on different days) are necessary to confirm findings.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent pipetting- Edge effects in the microplate- Uneven cell seeding- Compound precipitation | - Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[3]- Ensure a single-cell suspension before seeding and mix gently.- Visually inspect the wells for precipitate after adding the compound. If present, consider using a solubilizing agent or a different solvent system. |
| No cytotoxic effect observed | - Compound is inactive in the tested cell line- Incorrect compound concentration- Assay incubation time is too short- Reagent failure | - Test a broader range of concentrations (logarithmic dilutions).- Verify the concentration of the stock solution.- Extend the incubation time (e.g., from 24h to 48h or 72h).- Run a positive control (e.g., doxorubicin) to ensure the assay is working correctly. |
| High background signal | - Contaminated reagents or media- Autofluorescence of the compound- High cell density | - Use fresh, sterile reagents.- Read the plate at a different wavelength or use an assay method that is not based on fluorescence.- Optimize cell seeding density to avoid overgrowth. |
| Negative control shows cell death | - Solvent (e.g., DMSO) concentration is too high- Mycoplasma or other contamination- Poor cell health | - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Regularly test cell cultures for mycoplasma.- Use cells at an optimal passage number and confluency. |
Experimental Protocols & Data Presentation
Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Aspongopusamide B stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Aspongopusamide B in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same DMSO concentration) and untreated control wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Quantitative data, such as IC50 values, should be presented in a clear, tabular format.
Table 1: Hypothetical IC50 Values of Aspongopusamide B in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MDA-MB-231 | Breast Cancer | 1.5 ± 0.2 |
| A549 | Lung Cancer | 3.8 ± 0.5 |
| HCT116 | Colon Cancer | 0.9 ± 0.1 |
| SK-OV-3 | Ovarian Cancer | 2.1 ± 0.3 |
Visualizations
Experimental Workflow
References
Technical Support Center: Mitigating Off-Target Effects of (E)-(-)-Aspongopusamide B in Cellular Models
Disclaimer: Information regarding the specific molecular target and off-target profile of (E)-(-)-Aspongopusamide B is not extensively available in public literature. This guide provides a generalized framework for identifying and mitigating off-target effects of a hypothetical kinase inhibitor, herein referred to as "Aspongopusamide B," which is presumed to target the PI3K/Akt signaling pathway for illustrative purposes. The principles and protocols described are broadly applicable to small molecule inhibitors in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like Aspongopusamide B?
A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its primary biological target. For kinase inhibitors, this is a significant concern because the ATP-binding pocket, which these inhibitors often target, is structurally conserved across a large number of kinases (the "kinome").[1] This similarity can lead to the inhibitor binding to and modulating the activity of multiple kinases, causing a cascade of unintended cellular responses, which can confound experimental results and lead to toxicity.[1]
Q2: I'm observing a phenotype in my cells treated with Aspongopusamide B, but how can I be sure it's due to the inhibition of the PI3K/Akt pathway?
A2: This is a critical question in pharmacological studies. A multi-pronged approach is necessary to build confidence that the observed phenotype is due to on-target activity. This includes:
-
Dose-response correlation: The concentration of Aspongopusamide B that produces the phenotype should align with its potency for inhibiting the PI3K/Akt pathway (e.g., its IC50 for Akt phosphorylation).
-
Use of structurally unrelated inhibitors: If a different small molecule that also targets the PI3K/Akt pathway but has a distinct chemical structure recapitulates the phenotype, it strengthens the evidence for an on-target effect.[2]
-
Genetic validation: Using techniques like siRNA or CRISPR/Cas9 to knockdown a key component of the PI3K/Akt pathway (e.g., Akt1) should mimic the phenotype observed with Aspongopusamide B.
-
Rescue experiments: If the phenotype can be reversed by overexpressing a downstream component of the pathway that is independent of the inhibited kinase, it supports an on-target mechanism.
Q3: What is the first step I should take to proactively identify potential off-target effects of Aspongopusamide B?
A3: A good first step is to perform a broad kinase selectivity screen. This involves testing the inhibitor against a large panel of purified kinases to identify other potential targets. The results of such a screen can provide a roadmap for further investigation into whether these off-target interactions are relevant in your cellular model.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Results Between Different Cell Lines
Possible Cause: Cell-type specific expression of on- and off-targets. The levels of the primary target (e.g., PI3K/Akt pathway components) and potential off-targets can vary significantly between different cell lines, leading to different phenotypic outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Recommended Actions:
-
Quantify Target Expression: Use Western blotting to determine the relative expression levels of key PI3K/Akt pathway proteins (e.g., PI3K, Akt, mTOR) in your different cell lines.
-
Determine Potency: Generate a dose-response curve for Aspongopusamide B in each cell line and calculate the IC50 for the phenotype of interest.
-
Analyze Correlation: If the sensitivity to Aspongopusamide B correlates with the expression of the target pathway, the effect is more likely on-target. If a cell line with low target expression shows a strong phenotype, it suggests an off-target effect is at play.
Issue 2: Cellular Toxicity at Concentrations Required for Target Inhibition
Possible Cause: The inhibitor may be interacting with one or more off-targets that are critical for cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cellular toxicity.
Recommended Actions:
-
Determine Therapeutic Window: Perform parallel dose-response experiments to determine the IC50 for the desired phenotype and the CC50 (cytotoxic concentration 50%). A sufficient therapeutic window is crucial for interpreting experimental results.
-
Use an Orthogonal Inhibitor: Test a structurally different inhibitor of the PI3K/Akt pathway. If it does not produce the same toxicity, the toxicity of Aspongopusamide B is likely due to an off-target effect.
-
Counter-Screening: If possible, test Aspongopusamide B in a cell line that does not express the primary target. Toxicity in this cell line would be a strong indicator of an off-target effect.
Data Summary Tables
Table 1: Hypothetical Kinase Selectivity Profile of Aspongopusamide B (1 µM)
| Kinase Family | Kinase | Percent Inhibition |
| PI3K | PI3Kα | 95% |
| PI3Kβ | 88% | |
| PI3Kδ | 92% | |
| PI3Kγ | 75% | |
| AGC | Akt1 | 98% |
| Akt2 | 65% | |
| Akt3 | 70% | |
| P70S6K | 85% | |
| ROCK1 | 45% | |
| CAMK | AMPKα1 | 30% |
| MARK1 | 55% | |
| TK | EGFR | 15% |
| SRC | 60% | |
| ABL1 | 25% |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparison of IC50 and CC50 for Aspongopusamide B in Different Cell Lines
| Cell Line | Target Pathway Activity (Relative Units) | Phenotype IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HEK293 | 1.0 | 0.5 | > 50 | > 100 |
| HeLa | 1.2 | 0.4 | 10 | 25 |
| A549 | 0.8 | 0.9 | 5 | 5.6 |
| Jurkat | 1.5 | 0.2 | 0.8 | 4 |
Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Western Blotting for PI3K/Akt Pathway Inhibition
Objective: To quantify the dose-dependent inhibition of Akt phosphorylation by Aspongopusamide B.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density of 1x10^6 cells per 60 mm dish. After 24 hours, starve cells in serum-free media for 4 hours. Treat with a range of Aspongopusamide B concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) for 1 hour. Stimulate with 100 ng/mL IGF-1 for 15 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 2: Kinase Profiling using a Commercial Service
Objective: To determine the selectivity of Aspongopusamide B across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of Aspongopusamide B in DMSO (e.g., 10 mM).
-
Service Selection: Choose a reputable contract research organization (CRO) that offers kinome screening services (e.g., Eurofins, Reaction Biology).
-
Assay Format: Select the desired assay format and kinase panel size. A common format is a radiometric or fluorescence-based assay to measure kinase activity in the presence of your compound.
-
Data Analysis: The CRO will provide a report detailing the percent inhibition of each kinase at the tested concentration. This data is crucial for identifying potential off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of Aspongopusamide B to its intended target (e.g., Akt) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with Aspongopusamide B at a concentration known to be effective (e.g., 1 µM) and a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation at high speed.
-
Detection: Analyze the amount of soluble target protein (e.g., Akt) remaining in the supernatant at each temperature using Western blotting.
-
Analysis: In the vehicle-treated samples, the amount of soluble Akt will decrease with increasing temperature. In the Aspongopusamide B-treated samples, the protein should be stabilized, resulting in more soluble protein at higher temperatures.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
Validation & Comparative
A Comparative Analysis of (E)-(-)-Aspongopusamide B and Other N-acetyldopamine Dimers in Inflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (E)-(-)-Aspongopusamide B and other N-acetyldopamine dimers, focusing on their anti-inflammatory and antioxidant properties. N-acetyldopamine dimers, a class of compounds prevalent in insects, are gaining attention for their therapeutic potential. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the primary signaling pathways involved in their mechanisms of action.
Introduction to N-acetyldopamine Dimers
N-acetyldopamine (NADA) is a key precursor in the sclerotization of insect cuticles. Dimers of NADA are naturally occurring compounds found in various medicinal insects, such as Aspongopus chinensis and Periostracum cicadae. These compounds have demonstrated a range of biological activities, including potent anti-inflammatory and antioxidant effects, making them promising candidates for further investigation in drug discovery.
Comparative Biological Activity
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. The ability of N-acetyldopamine dimers to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages is a common measure of their anti-inflammatory potential.
| Compound Name | Source Organism | Concentration | NO Inhibition (%) | Reference |
| Compound 1 | Periostracum cicadae | Not Specified | Data Not Available | [2] |
| Compound 2 | Periostracum cicadae | Not Specified | More efficient than Compound 1 | [2] |
| Asponchimide A-E (enantiomers) | Aspongopus chinensis | Not Specified | Weak inhibitory activity | [3] |
| Unnamed Dimer | Isaria cicada | 60 µM | Significant | [4] |
Note: Direct comparison is challenging due to variations in experimental setups across studies.
Antioxidant Activity: Cellular Antioxidant Potential
The antioxidant activity of these compounds is often evaluated by their ability to scavenge reactive oxygen species (ROS) within cells. The Cellular Antioxidant Activity (CAA) assay using DCFH-DA is a common method to quantify this effect.
| Compound Name | Source Organism | Concentration | Antioxidant Effect | Reference |
| Enantiomer 1a | Cicadidae Periostracum | Not Specified | Significant neuroprotective and antioxidant effects | [5] |
| Enantiomer 1b | Cicadidae Periostracum | Not Specified | Inactive | [5] |
| Unnamed Dimer | Isaria cicada | Not Specified | Attenuates ROS | [4] |
Note: The enantioselectivity observed highlights the importance of stereochemistry in the biological activity of these dimers.
Key Signaling Pathways
N-acetyldopamine dimers exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress responses. The two primary pathways identified are the NF-κB and the Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and various cytokines. Some N-acetyldopamine dimers have been shown to inhibit this pathway, thereby reducing the inflammatory response[4][6].
References
- 1. Bioactive compounds from the insect Aspongopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimeric N-Acetyldopamine Derivatives Featuring a Seco-Benzene System from the Insects Aspongopus chinensis and Periostracum cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of the anticancer activity of Aspongopusamide B in different cell lines
Following a comprehensive search of scientific literature and databases, no studies were identified that investigate the anticancer activity of a compound named "Aspongopusamide B." As a result, we are unable to provide a cross-validation comparison guide on its effects in different cell lines.
The requested content, including quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways, is contingent on the existence of published research. Without any primary data on the cytotoxic or mechanistic properties of Aspongopusamide B, the creation of an evidence-based comparison guide is not feasible.
We invite researchers and scientists who may have unpublished data or are aware of studies on Aspongopusamide B to contribute to the scientific community by publishing their findings.
For drug development professionals and researchers interested in similar natural products with demonstrated anticancer activity, we can provide a comprehensive comparison guide on alternative, well-documented compounds. Please specify a compound of interest for which sufficient research data is available, and we will be pleased to generate the requested guide.
comparing the efficacy of (E)-(-)-Aspongopusamide B with known anti-inflammatory drugs
Efficacy of (E)-(-)-Aspongopusamide B Compared to Known Anti-inflammatory Drugs: A Comparative Guide
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a compound isolated from the insect Aspongopus chinensis, has emerged as a substance of interest. This guide provides a comparative analysis of the available, albeit limited, efficacy data for compounds related to Aspongopusamide B against established anti-inflammatory drugs. Due to the absence of specific anti-inflammatory data for this compound in the current scientific literature, this comparison primarily relies on data from a closely related compound, Aspongopusamide C, also isolated from Aspongopus chinensis.
Mechanism of Action: A Brief Overview
Many common nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 has housekeeping functions, COX-2 is typically induced during inflammation. Selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
While the precise mechanism of this compound is not yet elucidated, related compounds from Aspongopus chinensis have been shown to inhibit COX-2. Extracts from this insect have also been documented to possess anti-inflammatory properties[1].
Comparative Efficacy Data
Quantitative data on the direct anti-inflammatory activity of this compound is not currently available in published literature. However, data for the related compound, Aspongopusamide C, provides an initial benchmark for the potential of this class of molecules.
| Compound | Target | IC50 Value | Source(s) |
| Aspongopusamide C | COX-2 | 117 µmol/L | [2][3][4] |
| Celecoxib | COX-2 | 0.42 µM | [5] |
| Diclofenac | COX-1 | 0.0206 µM | [6] |
| COX-2 | 0.103 µM | [6] | |
| Ibuprofen | COX-1 | 1.97 - 3.08 µM | [7] |
| COX-2 | >10 µM | [7] | |
| Meloxicam | COX-2 | Similar to test compounds in one study | [8] |
Note: A lower IC50 value indicates greater potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general inflammatory signaling pathway targeted by many anti-inflammatory drugs and a typical workflow for evaluating the anti-inflammatory potential of a novel compound.
Caption: Simplified NF-κB signaling pathway leading to inflammation.
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of efficacy data. Below are generalized protocols for common in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.
-
Method:
-
After treatment and stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cytokine Production Assay (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Method:
-
Commercially available ELISA kits for the specific cytokine of interest are used.
-
The assay is performed according to the manufacturer's instructions.
-
The absorbance is measured at the specified wavelength.
-
The cytokine concentration is calculated from a standard curve.
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.
-
COX-1/COX-2 Inhibition Assay
-
Principle: The ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2 is measured.
-
Method:
-
A commercial COX inhibitor screening assay kit is typically used.
-
The test compound is incubated with purified COX-1 or COX-2 enzyme and arachidonic acid (the substrate).
-
The production of prostaglandin H2 (PGH2) or other downstream products is measured, often through a colorimetric or fluorometric method.
-
The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Conclusion and Future Directions
The available data, although indirect, suggests that compounds from the Aspongopusamide family warrant further investigation as potential anti-inflammatory agents. The inhibitory effect of Aspongopusamide C on COX-2 provides a promising starting point. However, to establish a clear efficacy profile for this compound, further research is imperative. Future studies should focus on:
-
Directly assessing the anti-inflammatory activity of this compound in a panel of in vitro assays, including inhibition of pro-inflammatory cytokines (TNF-α, IL-6), NO production, and COX-1/COX-2 enzymatic activity.
-
Elucidating the precise molecular mechanism of action , including its effects on the NF-κB signaling pathway.
-
Conducting in vivo studies in animal models of inflammation to evaluate its efficacy, safety, and pharmacokinetic profile.
A comprehensive understanding of the anti-inflammatory properties of this compound will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Insects: an underrepresented resource for the discovery of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aplysinopsin Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
A comprehensive analysis of synthetic aplysinopsin analogs reveals key structural modifications that enhance cytotoxic and pro-apoptotic activity against various cancer cell lines. This guide synthesizes data from multiple studies to deliniate the evolving structure-activity relationship and mechanistic insights.
Introduction: Aplysinopsin as a Scaffold for Anticancer Agents
Aplysinopsins are a class of tryptophan-derived indole alkaloids originally isolated from marine sponges.[1] These natural products exhibit a wide range of biological activities, including antimicrobial, antimalarial, and neuromodulatory effects.[1] Recently, significant research has focused on the anticancer potential of aplysinopsins, with numerous synthetic analogs being developed to improve potency and selectivity against various cancer cell lines, including those of the breast, lung, leukemia, and prostate.[1][2][3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of these synthetic analogs, focusing on their anti-proliferative and cytotoxic effects. We present quantitative data from key studies, detail the experimental methodologies used for their evaluation, and visualize the synthetic workflow and proposed mechanism of action.
Comparative Analysis of Biological Activity
The anticancer activity of aplysinopsin analogs is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against a panel of human cancer cell lines. The core structure consists of an indole ring system linked to a hydantoin or a related heterocyclic moiety. SAR studies have primarily explored substitutions on the indole ring and the N-benzyl group.
Table 1: SAR of (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione Analogs
This series of analogs incorporates various substituents on both the indole and N-benzyl moieties. The data reveals that specific substitutions can significantly enhance anti-proliferative activity compared to the standard chemotherapeutic agent 5-fluorouracil.[2]
| Compound ID | Indole Substituent (R¹) | N-Benzyl Substituent (R²) | IC₅₀ (µM) vs. MCF-7 Cells[2] | IC₅₀ (µM) vs. A549 Cells[2] |
| 3f | H | 4-F | 4.4 | 10.1 |
| 3j | 5-F | 4-F | 5.2 | 11.5 |
| 3a | H | H | 20.3 | 25.1 |
| 3e | H | 3-F | 15.2 | 20.3 |
| 3i | 5-F | 3-F | 16.5 | 22.4 |
| 5-FU | - | - | 15.2 | 20.1 |
Key SAR Insights:
-
A fluorine substitution at the C4 position of the N-benzyl ring (analog 3f ) results in the most potent activity against the MCF-7 breast cancer cell line.[2]
-
Combining a C5-fluoro substitution on the indole ring with a C4-fluoro on the benzyl ring (analog 3j ) also yields high potency.[2]
-
Unsubstituted analogs (e.g., 3a ) show significantly lower activity, highlighting the importance of halogen substituents for cytotoxicity in this series.
Table 2: SAR of Thiazolidine-2,4-dione and Imidazolidine-2,5-dione Analogs
This series, evaluated by the National Cancer Institute (NCI), explores the replacement of the imidazolidine-2,4-dione ring with a thiazolidine-2,4-dione ring and various substitutions.
| Compound ID | Heterocyclic Ring | N-Benzyl Substituent | Most Sensitive Cell Line | GI₅₀ Value[4] |
| 3i | Thiazolidine-2,4-dione | 4-Cl | Melanoma (UACC-257) | 13.3 nM |
| 3i | Thiazolidine-2,4-dione | 4-Cl | Ovarian (OVCAR-8) | 19.5 nM |
| 3a | Imidazolidine-2,5-dione | H | Leukemia (CCRF-CEM) | 1.35 µM |
| 3k | Thiazolidine-2,4-dione | 4-CF₃ | Melanoma (LOX IMVI) | 1.93 µM |
Key SAR Insights:
-
The analog 3i , featuring a thiazolidine-2,4-dione ring and a 4-chloro-benzyl substituent, exhibits exceptionally potent growth inhibition, particularly against melanoma and ovarian cancer cell lines, with nanomolar efficacy.[4]
-
This suggests that both the nature of the heterocyclic ring and the electronic properties of the benzyl substituent are critical determinants of potency.
Table 3: SAR of Analogs Against Prostate Cancer
A recent study investigated a series of analogs against the PC3 prostate cancer cell line, revealing compounds with potent cytotoxic effects in the nanomolar range.[3]
| Compound ID | Structural Modification | IC₅₀ (µM) vs. PC3 Cells[3] |
| 4b | (Structure not detailed) | 0.037 |
| 5a | (Structure not detailed) | 0.056 |
| 4c | (Structure not detailed) | 0.073 |
| 4e | (Structure not detailed) | 0.075 |
| 5b | (Structure not detailed) | 0.079 |
| Aplysinopsin | Parent Compound | 0.107 |
Key SAR Insights:
-
All tested synthetic analogs showed superior cytotoxicity against the PC3 cell line compared to the parent natural product, aplysinopsin.[3]
-
Analogs 4b and 5a were identified as the most potent candidates, demonstrating that targeted synthesis can yield compounds with significantly enhanced anti-prostate cancer activity.[3]
Mechanism of Action: Induction of Apoptosis
Several studies indicate that the primary mechanism of action for the anticancer effects of aplysinopsin analogs is the induction of apoptosis.[1][5][6] The most active compounds have been shown to modulate key proteins in the apoptotic cascade. Specifically, they suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as p53, Bax, and Caspase-3.[5][6] The inhibition of Bcl-2 leads to the activation of Bax, which in turn activates the caspase cascade, culminating in programmed cell death.[5]
Caption: Proposed apoptotic pathway induced by aplysinopsin analogs.
Experimental Protocols & Methodologies
The data presented in this guide were generated using standardized in vitro assays for cytotoxicity and cell proliferation. Below are representative protocols for these key experiments.
General Workflow for SAR Studies
The development and evaluation of novel aplysinopsin analogs follow a logical progression from chemical synthesis to biological testing and analysis.
Caption: General experimental workflow for SAR studies of aplysinopsin analogs.
Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is a representative method for determining the cytotoxic activity of synthesized analogs against adherent cancer cell lines.
-
Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3) are harvested from culture.
-
Cells are seeded into 96-well flat-bottomed plates at a density of 5,000 to 10,000 cells per well in 90 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Aplysinopsin analogs are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
10 µL of each compound dilution is added to the appropriate wells.
-
Control wells receive medium with DMSO (vehicle control) or a known cytotoxic agent (positive control).
-
-
Incubation:
-
The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.
-
-
Data Acquisition:
-
The medium is carefully removed, and 100 µL of DMSO or solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is a synthesis of publicly available research. It is not a substitute for conducting primary research or consulting original publications.
References
- 1. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aplysinopsin analogs: Synthesis and anti-proliferative activity of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of the Biological Targets of Aspongopusamide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Aspongopusamide B, a natural product isolated from the insect Aspongopus chinensis. Due to the limited availability of specific quantitative data for Aspongopusamide B in the public domain, this guide leverages data from closely related analogs, Aspongopusamide A and C, which were characterized in the same seminal study. The primary biological targets identified for this class of compounds are Cyclooxygenase-2 (COX-2) and mediators of renal cell damage under high-glucose conditions, suggesting a potential therapeutic role in inflammation and diabetic nephropathy.
Introduction to Aspongopusamide B and its Analogs
Aspongopusamide B is a norepinephrine derivative isolated from Aspongopus chinensis, an insect with a history of use in traditional medicine.[1] Research into the bioactive constituents of this insect has revealed a family of related compounds, including Aspongopusamide A and C.[2][3][4] While the specific biological activity data for Aspongopusamide B has not been detailed in accessible literature, the initial study by Shi et al. (2014) and subsequent reviews indicate that it provides a protective effect in models of diabetic nephropathy.[2][3][4] Furthermore, its analogs have demonstrated inhibitory activity against COX-2.[2][3][4]
Quantitative Comparison of Biological Activity
To provide a quantitative context for the potential efficacy of Aspongopusamide B, the following tables summarize the reported activities of its analogs, Aspongopusamide A and C, and compare them with established alternative compounds targeting COX-2 and offering renal protection.
Table 1: Comparison of COX-2 Inhibition
| Compound | Type | Target | IC50 (µM) | Source |
| Aspongopusamide A | Natural Product | COX-2 | 6.50 | [2][3][4] |
| Aspongopusamide C | Natural Product | COX-2 | 117 | [2][4] |
| Celecoxib | Synthetic Drug | COX-2 | 0.04 | Penning et al., 1997 |
| Andrographolide | Natural Product | COX-2 | >200 | [5] |
| Compound 3 (from Andrographis Herba) | Natural Product | COX-2 | 19 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparison of Renal Protective Effects in High-Glucose Models
| Compound | Type | Model | Key Effect | Quantitative Data | Source |
| Aspongopusamide A | Natural Product | High-glucose-induced mesangial cells | Reduction of fibrosis and inflammation markers | Significant decrease in collagen IV, fibronectin, and IL-6 | [2][3][4] |
| Aspongopusamide B | Natural Product | Diabetic nephropathy model | Protective effect | Data not publicly available | [2][3][4] |
| Resveratrol | Natural Product | High-glucose-induced mesangial cells | Inhibition of cell proliferation and fibronectin expression | Inhibition of JNK/NF-κB/NADPH oxidase/ROS pathway | [5] |
| Ellagic acid | Natural Product | High-glucose-induced mesangial cells | Protection from cell injury | Inhibition of PI3K/Akt/FOXO3a signaling pathway | [6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative signaling pathway of Aspongopusamide B in renal protection.
Caption: General experimental workflows for target verification.
Experimental Protocols
COX-2 Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits for determining the in vitro inhibitory activity of a compound against human recombinant COX-2.
Materials:
-
Recombinant Human COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound (e.g., Aspongopusamide B) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous Chloride (SnCl2) solution
-
PGF2α ELISA kit
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Prepare the reaction mixture by adding the Reaction Buffer, Heme, and COX-2 enzyme solution to each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. For control wells, add the solvent vehicle.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding Arachidonic Acid to each well.
-
Incubate the plate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding SnCl2 solution to each well. This reduces the COX-derived PGH2 to PGF2α.
-
Quantify the amount of PGF2α produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
High-Glucose-Induced Injury in Mesangial Cells Assay
This protocol outlines a general method to assess the protective effects of a compound on renal mesangial cells cultured under high-glucose conditions, mimicking diabetic nephropathy.
Materials:
-
Rat or human mesangial cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glucose solution
-
Test compound (e.g., Aspongopusamide B)
-
Reagents for quantifying protein expression (e.g., antibodies for Western blotting or ELISA kits for fibronectin, collagen IV, and IL-6)
-
Cell lysis buffer
-
Protein assay reagents
Procedure:
-
Culture mesangial cells in standard culture medium until they reach a suitable confluency.
-
Induce hyperglycemic conditions by replacing the standard medium with a high-glucose medium (e.g., 30 mM glucose) for a predetermined period (e.g., 24-48 hours). A control group with normal glucose levels should be maintained.
-
Treat the cells cultured in high-glucose medium with various concentrations of the test compound. A vehicle control group (high glucose with solvent) should also be included.
-
After the treatment period, harvest the cells and/or the cell culture supernatant.
-
Analyze the expression levels of key markers of renal injury and fibrosis, such as fibronectin, collagen IV, and the pro-inflammatory cytokine IL-6. This can be done by various methods, including:
-
Western Blotting: Analyze protein levels in cell lysates.
-
ELISA: Measure the concentration of secreted proteins in the culture supernatant.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of the target genes.
-
-
Assess the protective effect of the compound by comparing the expression levels of the markers in the treated groups to the high-glucose control group. A significant reduction in these markers indicates a protective effect.
Conclusion
While direct and independent verification of the biological targets of Aspongopusamide B is currently limited in publicly accessible scientific literature, the available evidence strongly points towards its role as a renal protective agent, likely acting through mechanisms that may include the inhibition of COX-2. The data from its close analogs, Aspongopusamide A and C, provide a valuable framework for understanding its potential potency and for designing further validation studies. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to objectively evaluate Aspongopusamide B and its potential as a therapeutic lead. Further investigation is warranted to elucidate the precise molecular targets and to quantify the biological activities of Aspongopusamide B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insects: an underrepresented resource for the discovery of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. High glucose induces renal mesangial cell proliferation and fibronectin expression through JNK/NF-κB/NADPH oxidase/ROS pathway, which is inhibited by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety and Toxicity Profile of (E)-(-)-Aspongopusamide B: A Comparative Analysis
A comprehensive evaluation of the safety and toxicity of the marine-derived compound (E)-(-)-Aspongopusamide B is currently challenging due to a lack of specific published data. Extensive searches for its toxicological profile, including cytotoxicity and genotoxicity studies, have not yielded specific results for this particular molecule. Consequently, a direct comparison with alternative compounds based on experimental data is not feasible at this time.
This guide, therefore, aims to provide a framework for the safety and toxicity evaluation of novel marine-derived compounds like this compound. It will outline the standard experimental protocols and data presentation methods that are crucial for a thorough assessment. While we cannot provide specific data for this compound, we will use illustrative examples from the broader class of marine natural products to demonstrate how such a comparison would be structured.
Framework for Safety and Toxicity Profiling
A robust safety and toxicity profile for a novel compound is built upon a foundation of in vitro and in vivo experimental data. The following sections detail the critical assays and how their results are typically presented.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. These assays are typically performed on a panel of human cell lines, including both cancerous and non-cancerous lines, to assess selectivity.
Table 1: Illustrative Cytotoxicity Data for a Hypothetical Marine Compound and Comparators
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Comparator A (e.g., a known marine-derived cytotoxic agent) | A549 (Lung Carcinoma) | MTT Assay | 5.2 |
| HEK293 (Normal Kidney) | MTT Assay | > 50 | |
| Comparator B (e.g., a synthetic analog) | HeLa (Cervical Cancer) | XTT Assay | 12.8 |
| HUVEC (Normal Endothelial) | XTT Assay | 35.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to mutations and cancer. A standard battery of tests is often employed to assess different genotoxic endpoints.
Table 2: Illustrative Genotoxicity Profile
| Compound | Assay | Metabolic Activation (S9) | Result |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Comparator A | Ames Test (Salmonella typhimurium) | With and Without | Negative |
| Comet Assay (in vitro) | Not Applicable | Positive (at >10 µM) | |
| Comparator B | Micronucleus Test (in vivo) | Not Applicable | Negative |
Experimental Protocol: Ames Test for Mutagenicity
-
Bacterial Strains: Utilize various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.
-
Compound Exposure: Expose the bacterial strains to different concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenic potential.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: General workflow for assessing the safety and toxicity of a novel compound.
Conclusion and Future Directions
While a definitive safety and toxicity profile for this compound cannot be provided at this time due to the absence of published data, the framework outlined in this guide provides a clear path for its evaluation. Future research should focus on conducting the fundamental in vitro cytotoxicity and genotoxicity assays to establish a baseline understanding of this compound's biological activity. Should these initial studies indicate a favorable safety profile, further in vivo testing would be warranted to fully characterize its toxicological properties. This systematic approach is essential for the responsible development of novel marine-derived compounds for potential therapeutic applications.
Unveiling the Bioactive Potential of Aspongopus chinensis: A Comparative Guide for Researchers
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparison guide detailing the bioactive properties of compounds derived from the insect Aspongopus chinensis. This guide synthesizes available research on the anticancer, anti-inflammatory, antioxidant, and antibacterial activities of extracts and isolated compounds from this traditional medicine, providing a valuable resource for future research and development.
Aspongopus chinensis, a pentatomid bug, has a long history of use in traditional medicine for various ailments. Modern scientific investigations have begun to validate its therapeutic potential, revealing a rich source of bioactive molecules with significant pharmacological effects. This guide aims to provide an objective comparison of these activities, supported by available experimental data.
Key Bioactive Properties of Aspongopus chinensis
Extracts and purified components from Aspongopus chinensis have demonstrated a range of biological activities, with the most pronounced effects observed in the realm of cancer therapy.
Anticancer Activity
Multiple studies have highlighted the potent cytotoxic effects of Aspongopus chinensis extracts and its protein components against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancerous cells.
Table 1: Anticancer Activity of Aspongopus chinensis Extracts and Components
| Preparation | Cancer Cell Line | Key Findings | IC50 Value | Reference |
| Crude Hemolymph | SGC-7901 (Human Gastric Cancer) | Dose-dependent inhibition of proliferation | 42.912 µg/mL | [1] |
| Heat-Treated Hemolymph | SGC-7901 (Human Gastric Cancer) | Increased anticancer activity after heat treatment | 3.145 µg/mL | [1] |
| Decoction | HepG2 (Human Liver Cancer) | Substantially reduced cell viability | 31.65 mg/mL | [2] |
| Methanol Extract | MDA-MB-453, HCC-1937 (Human Breast Cancer) | Concentration-dependent decrease in proliferation, S-phase arrest | Not Reported | |
| Protein Component (CHP) | SGC-7901, BGC-823 (Human Gastric Cancer) | Inhibition of cell growth, induction of apoptosis | Not Reported | [1] |
Signaling Pathway
Research indicates that the anticancer effects of Aspongopus chinensis compounds are mediated, at least in part, through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3]
Anti-inflammatory, Antioxidant, and Antibacterial Activities
While research is ongoing, preliminary studies suggest that Aspongopus chinensis also possesses anti-inflammatory, antioxidant, and antibacterial properties. However, quantitative data, particularly for extracts of A. chinensis, is still emerging. The following table provides a comparative look at the activities of other natural extracts to offer a preliminary benchmark.
Table 2: Comparison of Anti-inflammatory, Antioxidant, and Antibacterial Activities
| Bioactivity | Preparation | Organism/Cell Line | Key Findings | IC50/MIC Value | Reference |
| Anti-inflammatory | Ethyl Acetate Extract | Aspongopus chinensis | Obvious anti-inflammatory effects, COX-2 inhibition by isolated compounds | Not Reported for extract | [2] |
| Pterostilbene | Human PBMCs | PGE2 production inhibition (COX-2 specific) | 1.0 ± 0.6 µM | [4] | |
| Resveratrol | Human PBMCs | PGE2 production inhibition | 3.2 ± 1.4 µM | [4] | |
| Antioxidant | Aspongopus chinensis Extracts | - | Reported antioxidant activity | Not Reported | [5] |
| Jackfruit Leaf Extract | DPPH Assay | Strong antioxidant activity | 31.93 µg/mL | [4] | |
| Jackfruit Leaf Extract | ABTS Assay | Strong antioxidant activity | 29.59 µg/mL | [4] | |
| Antibacterial | Aspongopus chinensis Extracts | - | Reported antibacterial activity | Not Reported | [5] |
| Camellia sinensis Extract | S. aureus | Minimum Inhibitory Concentration | 0.5 mg/mL | [6] | |
| Ricinus communis Hot Ethanol Extract | S. aureus | Minimum Inhibitory Concentration | 5 mg/mL | [7] | |
| Ricinus communis Hot Ethanol Extract | E. coli | Minimum Inhibitory Concentration | 40 mg/mL | [7] |
Experimental Methodologies
The findings presented in this guide are based on established in vitro and in vivo experimental protocols. A general workflow for assessing the bioactivity of Aspongopus chinensis is outlined below.
Detailed Experimental Protocols
-
Anticancer Assays:
-
Cell Viability (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of A. chinensis extracts or compounds. After a specific incubation period, MTT reagent is added, which is converted to formazan by viable cells. The absorbance of the formazan solution is measured to determine cell viability and calculate the IC50 value.
-
Apoptosis Analysis (Hoechst Staining/Flow Cytometry): Treated cells are stained with DNA-binding dyes like Hoechst 33342 or Annexin V/Propidium Iodide. Morphological changes characteristic of apoptosis (e.g., chromatin condensation) are observed under a fluorescence microscope. Flow cytometry is used to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis (Flow Cytometry): Cells are treated, harvested, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The DNA content of individual cells is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Anti-inflammatory Assays:
-
Cyclooxygenase (COX) Inhibition Assay: The ability of the extracts or compounds to inhibit the activity of COX-1 and COX-2 enzymes is measured. This is often done using commercially available assay kits that quantify the production of prostaglandins.
-
-
Antioxidant Assays:
-
DPPH Radical Scavenging Assay: The capacity of the sample to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance.
-
ABTS Radical Scavenging Assay: This assay measures the ability of the sample to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, which is monitored by the reduction in its characteristic absorbance.
-
-
Antibacterial Assays:
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): Serial dilutions of the extracts or compounds are prepared in a liquid growth medium in 96-well plates. A standardized suspension of bacteria is added to each well. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
-
Future Directions
The studies compiled in this guide demonstrate the significant therapeutic potential of Aspongopus chinensis. However, further research is warranted to:
-
Isolate and identify the full spectrum of bioactive compounds.
-
Conduct comprehensive in vivo studies to validate the in vitro findings.
-
Elucidate the detailed molecular mechanisms underlying its various biological activities.
-
Perform toxicological studies to ensure the safety of these compounds for potential therapeutic use.
This comparative guide serves as a foundational resource to stimulate further investigation into the promising medicinal properties of Aspongopus chinensis, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. Anticoagulant effects, substance basis, and quality assessment approach of Aspongopus chinensis Dallas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticoagulant effects, substance basis, and quality assessment approach of Aspongopus chinensis Dallas | PLOS One [journals.plos.org]
- 4. journals2.ums.ac.id [journals2.ums.ac.id]
- 5. tandfonline.com [tandfonline.com]
- 6. Minimum inhibitory concentration (MIC) determination of herbal extracts against Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus | The Journal of Agriculture and Development [jad.hcmuaf.edu.vn]
- 7. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (E)-(-)-Aspongopusamide B
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like (E)-(-)-Aspongopusamide B. Due to its likely cytotoxic properties as a bioactive natural product, stringent handling protocols are necessary to minimize exposure and ensure a safe laboratory environment.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address your operational questions.
Hazard Identification and Risk Assessment
Key Safety Considerations:
-
Primary Hazard: Potent cytotoxicity (assumed).
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
-
Primary Protective Measures: Engineering controls, rigorous personal protective equipment (PPE), and strict adherence to standard operating procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to mitigate the risks associated with handling this compound.[2] All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves.[2][3] | Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[2][4] | Protects skin and personal clothing from contamination. The back closure minimizes the risk of frontal splashes. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[2][4][5] | Protects against splashes and aerosols entering the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection.[4][5] | Prevents inhalation of airborne particles, especially when handling the powdered form of the compound. |
| Additional Protection | Disposable shoe covers and head covering.[2] | Minimizes the tracking of contaminants outside of the designated handling area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe working environment.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of nitrile gloves during the initial inspection.
-
If the package is compromised, treat it as a spill and follow the spill management protocol.
-
Transport the intact primary container to the designated handling area for unpacking.
-
Don full PPE before opening the package.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage location should be a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Handling and Preparation (in a Controlled Environment):
-
All handling of this compound, especially weighing and dilutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the release of aerosols and particles.[2]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after each use or dispose of them as cytotoxic waste.
-
Work on a disposable, absorbent bench liner to contain any minor spills.
4. Spill Management:
-
A dedicated cytotoxic spill kit must be readily available in the laboratory.[4]
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE from the spill kit before attempting to clean up.
-
Contain the spill using absorbent materials from the kit.[5]
-
Clean the area with a deactivating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[5]
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for cytotoxic waste disposal. |
| Contaminated Labware (disposable) | Place in a designated, puncture-proof cytotoxic waste container.[1] |
| Contaminated PPE | Carefully remove and place in a designated cytotoxic waste container immediately after use. |
| Contaminated Solutions | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
